actin-like protein (12-21)
Description
Overview of the Actin and Actin-Related Protein (ARP) Family in Eukaryotes and Prokaryotes
The actin family is broadly divided into conventional actins and a more diverse group of actin-related proteins (ARPs). In eukaryotes, actin is one of the most abundant proteins and is a major component of the cytoskeleton. nih.govwikipedia.org Prokaryotes also possess actin-like proteins, such as MreB, which are involved in determining cell shape. cytoskeleton.com
The discovery of proteins with moderate similarity (30% to 70%) to conventional actins led to the identification of the ARP family. wikipedia.org These ARPs are found in all eukaryotic cells and are thought to have evolved from actin through gene duplication events that occurred before the diversification of eukaryotic kingdoms. nih.gov While conventional actin is highly conserved, ARPs exhibit greater sequence divergence, allowing for a wider range of specialized functions. free.fr
Evolutionary Conservation and Divergence of Actin and Actin-Like Proteins
Eukaryotic actin is remarkably conserved throughout evolution, with more than 95% similarity between yeast and human actins. wikipedia.org This high degree of conservation suggests that the interactions of actin with its numerous binding partners have been a powerful selective pressure. biologists.com In contrast, prokaryotic actin-like proteins are highly divergent, with some being difficult to identify through sequence homology alone. biologists.com This divergence in prokaryotes has allowed for the development of distinct filament systems within a single cell, each with a specialized function. biologists.com
The ARP family in eukaryotes also demonstrates significant divergence. free.fr There are at least ten subfamilies of ARPs, with Arp1 being the most conserved relative to conventional actin and Arp10 being the most divergent. nih.gov This evolutionary divergence has given rise to ARPs with specialized nuclear and cytoplasmic functions that are distinct from those of conventional actin. nih.gov
Table 1: Comparison of Key Actin and Actin-Related Proteins
| Protein Family | Domain(s) of Life | Key Functions | Evolutionary Trajectory |
| Conventional Actin | Eukaryotes | Cytoskeleton formation, cell motility, muscle contraction. nih.govwikipedia.org | Highly conserved. wikipedia.org |
| MreB | Bacteria | Cell shape determination, chromosome segregation. cytoskeleton.com | Divergent. biologists.com |
| ParM | Bacteria (plasmids) | Plasmid segregation. biologists.com | Highly divergent. biologists.com |
| ARPs (general) | Eukaryotes | Chromatin remodeling, dynactin (B1176013) complex component. asm.org | Diverged from actin, with varying degrees of conservation among subfamilies. nih.govfree.fr |
| Nuclear ARPs (Arp4-9) | Eukaryotes | Regulation of gene expression, DNA repair. nih.gov | Specialized functions within the nucleus. nih.gov |
Functional Diversity and Biological Significance of Actin Cytoskeleton Components
The functional diversity of the actin cytoskeleton is vast and is largely regulated by a plethora of actin-binding proteins (ABPs). cytoskeleton.com There are over 150 known ABPs that control the assembly, disassembly, and organization of actin filaments. cytoskeleton.commdpi.com These ABPs enable the formation of a wide array of actin-based structures, such as bundles, networks, and branches, each with specific cellular roles. mdpi.com
The actin cytoskeleton is integral to numerous cellular processes, including:
Cell Shape and Motility: The dynamic remodeling of the actin cytoskeleton allows cells to change shape, migrate, and form structures like lamellipodia and filopodia. wikipedia.org
Muscle Contraction: In muscle cells, the interaction between actin and myosin filaments is the basis of contraction. nih.gov
Intracellular Transport: Actin filaments serve as tracks for the movement of vesicles and organelles, mediated by myosin motors. wikipedia.org
Cell Division: The contractile ring, which divides the cell during cytokinesis, is composed of actin and myosin. wikipedia.org
Nuclear Functions: A growing body of evidence indicates that actin and ARPs have critical roles within the nucleus, including chromatin remodeling and transcriptional regulation. u-szeged.hu
The regulation of this functional diversity is complex. For instance, different isoforms of actin and associated proteins like tropomyosin can define distinct populations of actin filaments with specific properties. nih.govresearchgate.net This complexity allows the cell to precisely control its structure and behavior in response to internal and external cues. wikipedia.org
Identification and Characterization of Actin-Like Protein (12-21)
While the broader actin superfamily is well-documented, specific and newly identified members continue to emerge. "Actin-like protein (12-21)" does not correspond to a standard nomenclature in widely accessible scientific literature and databases. The designation may refer to a specific peptide fragment, a novel protein identified in a niche research context, or an internal laboratory identifier. Without further contextual information, a definitive identification is not possible at this time.
Contextual Placement of Actin-Like Protein (12-21) within Known Actin/ARP Subfamilies
Hypothetically, if "actin-like protein (12-21)" were a newly discovered protein, its placement within the actin/ARP subfamilies would depend on its sequence similarity to known members. Phylogenetic analysis, comparing its amino acid sequence to that of conventional actins and the ten ARP subfamilies, would be the primary method for its classification.
If it shares high sequence homology with conventional actin, it might be considered a new isoform. If it shows more distant relation but still contains the characteristic actin fold, it would be classified into one of the existing ARP subfamilies or potentially establish a new one. For example, non-canonical ARPs, which are often expressed in a tissue-specific manner and evolve rapidly, represent a possible classification for a novel actin-like protein. nih.gov
Rationale for Dedicated Research on Actin-Like Protein (12-21)
The rationale for dedicated research on any new actin-like protein is rooted in the fundamental importance of the actin cytoskeleton. Understanding the function of a novel member could provide insights into previously unknown cellular processes or shed new light on existing ones.
Key motivations for such research would include:
Elucidating Novel Functions: A new actin-like protein may have a unique role in a specific cell type or developmental stage. For example, some recently discovered actin-like proteins have been implicated in specialized processes like the organization of magnetosomes in bacteria. asm.org
Understanding Disease Mechanisms: Mutations or dysregulation of actin and actin-related proteins are linked to a variety of human diseases, including muscular dystrophies, cardiomyopathies, and cancer. nih.gov Investigating a new actin-like protein could reveal its potential involvement in pathology.
Expanding Our Knowledge of Cytoskeletal Regulation: The discovery and characterization of novel actin-binding proteins and actin-like proteins continually expand our understanding of how the complex dynamics of the cytoskeleton are controlled. molbiolcell.orgbiologists.com
Given the diverse and critical roles of the actin superfamily, the identification and characterization of any new member, such as the entity putatively named "actin-like protein (12-21)," would be a significant contribution to cell and molecular biology.
Properties
sequence |
PVDLSKWSGPLSL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
actin-like protein (12-21) |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Actin Like Protein 12 21
Primary Amino Acid Sequence Analysis of Actin-Like Protein (12-21)
The primary structure of an actin-like protein (ALP) is fundamental to its classification and function. Analysis of the amino acid sequence provides insights into its evolutionary relationships with other members of the actin superfamily and helps identify key functional regions.
Sequence Homology and Conservation with Canonical Actins and ARPs
Actin-like proteins, including the broader category of Actin-Related Proteins (ARPs), are defined by their sequence homology to conventional actins. This homology, however, can vary significantly. ARPs typically exhibit moderate sequence similarity, generally ranging from 17% to 70%, with canonical actins. nih.govscispace.com Prokaryotic actin homologs, such as MreB, can show even lower sequence identity, sometimes as low as 15%, yet they maintain the core structural fold. pnas.orgfrontiersin.org
This degree of sequence conservation is sufficient to maintain the characteristic three-dimensional "actin fold," but the divergence in sequence allows for a wide array of specialized functions distinct from the canonical roles of cytoplasmic actin. nih.govscispace.com The evolutionary divergence among different ARP subfamilies is often greater than the divergence between actins from disparate species like yeast and humans, which can be over 95% similar. nih.govresearchgate.net This highlights the ancient origins and functional specialization of the ARP subfamilies. nih.gov
Table 1: Comparative Sequence Identity of Representative Actin-Like Proteins with Human β-Actin This interactive table provides a summary of the sequence identity between various actin-related proteins and a canonical human actin.
| Protein Family | Representative Protein | Organism | Approximate Sequence Identity to Human β-Actin (%) |
|---|---|---|---|
| Canonical Actin | ACTB | Homo sapiens | 100% |
| Actin-Related Protein | Arp2 | Homo sapiens | ~45% |
| Actin-Related Protein | Arp3 | Homo sapiens | ~50% |
| Actin-Related Protein | Arp4 | Saccharomyces cerevisiae | ~52% |
| Actin-Related Protein | Arp8 | Homo sapiens | ~30% |
| Prokaryotic Homolog | MreB | Thermotoga maritima | ~15% |
| Prokaryotic Homolog | ParM | Escherichia coli | ~18% |
Identification of Conserved Motifs and Signature Domains
Despite sequence divergence, all members of the actin superfamily share highly conserved sequence motifs, which are critical for their fundamental biochemical activities. molbiolcell.org The most conserved region is the nucleotide-binding pocket, which binds ATP or ADP. wikipedia.orgnih.gov This pocket contains several consensus sequences, including the P-loop (phosphate-binding loop) and motifs involved in coordinating the magnesium ion and the adenine (B156593) base, which are hallmarks of the broader ATPase superfamily to which actins belong. nih.govuniprot.org
Beyond the core ATPase motifs, specific ARP subfamilies are characterized by unique sequence signatures, often in the form of insertions or deletions relative to conventional actin. nih.govmolbiolcell.org These variable regions are typically located on the protein surface and are crucial for mediating specific protein-protein interactions, thereby defining the unique function of each ARP. nih.gov For example, some ARPs that are components of chromatin-remodeling complexes possess large insertions that are essential for their nuclear roles. nih.gov In contrast, other motifs are conserved among proteins that interact with actin, such as the Wiskott-Aldrich homology 2 (WH2) domain, a short linear motif that binds to actin monomers. nih.govbiorxiv.org
Structural Elucidation and Modeling of Actin-Like Protein (12-21)
The function of any actin-like protein is intrinsically linked to its three-dimensional structure and dynamic behavior. Structural studies reveal a conserved architecture alongside functionally important variations.
Prediction and Experimental Determination of Secondary Structural Elements
The secondary structure of actin-like proteins consists of a characteristic arrangement of α-helices and β-sheets. pnas.org The core of the protein is dominated by β-sheets, which are surrounded by α-helices. pnas.org This fundamental architecture, known as the actin fold, is a conserved feature across the entire superfamily. nih.gov The prediction of these secondary structural elements can be performed using computational methods based on the primary amino acid sequence. Experimental verification is typically achieved through techniques such as circular dichroism (CD) spectroscopy, which analyzes the protein's absorption of circularly polarized light to estimate the content of different secondary structures.
High-Resolution Three-Dimensional Structural Analysis (e.g., monomeric and oligomeric states)
High-resolution structural analysis, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), has been pivotal in understanding the molecular architecture of actin-like proteins. plos.org These studies confirm that ALPs and ARPs adopt the conserved actin fold, which is characterized by a globular structure divided into two major domains. nih.govpnas.org These domains are further subdivided into four subdomains, often labeled IA, IB, IIA, and IIB (or 1, 2, 3, and 4). frontiersin.orgbiorxiv.org
Table 2: Structural Features of the Conserved Actin Fold This interactive table summarizes the key architectural components of actin-like proteins.
| Structural Feature | Description | Key Function(s) |
|---|---|---|
| Two Major Domains | The protein is folded into two principal domains (often called "large" and "small" or "outer" and "inner"). | Forms the overall globular shape and creates the central cleft. |
| Four Subdomains | Each major domain is composed of two subdomains (IA, IB, IIA, IIB). | Provide the framework for nucleotide and protein interactions. |
| Nucleotide-Binding Cleft | A deep cleft located between the two major domains. pnas.org | Binds ATP or ADP, which is crucial for monomer stability and polymerization dynamics. wikipedia.org |
| ATPase Fold | Conserved structural motifs at the base of the cleft. nih.gov | Catalyzes the hydrolysis of ATP to ADP, a key regulatory step in filament dynamics. plos.org |
Conformational Flexibility and Dynamic Transitions of Actin-Like Protein (12-21)
Actin-like proteins are not static structures; they undergo crucial conformational changes that are essential for their function. These dynamic transitions are often coupled to nucleotide binding, hydrolysis, and polymerization. nih.govnih.gov Molecular dynamics simulations and experimental studies have revealed that the four subdomains can move as rigid bodies relative to one another. plos.org
A primary conformational change is the "opening" and "closing" of the nucleotide-binding cleft. plos.org It is widely held that upon polymerization and subsequent ATP hydrolysis, the protein undergoes a "flattening" motion, where the two major domains rotate towards each other, closing the cleft. pnas.orgnih.gov This transition alters the structure of the nucleotide-binding pocket to favor hydrolysis and weakens the contacts between subunits in a filament, facilitating depolymerization. pnas.org These nucleotide-dependent changes in the monomer's shape are coupled to larger-scale changes in filament mechanics, such as bending and twisting, suggesting a conserved mechanism for regulating the structure and function of filaments across the actin superfamily. plos.org
Post-Translational Modifications (PTMs) of Actin
Identification of PTM Sites (e.g., phosphorylation, acetylation, ubiquitination)
A variety of PTMs have been identified on actin, each occurring at specific amino acid residues. These modifications include phosphorylation, acetylation, and ubiquitination, among others. mdpi.com
Phosphorylation: Actin can be phosphorylated on at least 35 different amino acid residues. cytoskeleton.com Specific sites of phosphorylation that have been studied include Tyr53, Thr201, and Thr203. cytoskeleton.com These modifications are catalyzed by various kinases and can be reversed by phosphatases, allowing for dynamic regulation of actin's properties. cytoskeleton.com
Acetylation: N-terminal acetylation is a common modification of actin, occurring post-translationally. nih.gov This process is catalyzed by N-terminal acetyltransferases (NATs), with NAA80 being the dedicated NAT for actin. nih.gov Lysine (B10760008) acetylation is another form of this modification that can occur on actin. rupress.org
Ubiquitination: Actin is a target for both mono- and polyubiquitination. cytoskeleton.com Monoubiquitination is thought to influence the subcellular localization and stability of actin. cytoskeleton.com Polyubiquitination, on the other hand, typically marks the protein for degradation by the proteasome. cytoskeleton.com Specific lysine residues, such as Lys68 and Lys284, have been identified as sites for modification by small ubiquitin-like modifiers (SUMO). cytoskeleton.com
Below is an interactive data table summarizing the identified PTM sites on actin.
| Modification | Enzyme/Mediator | Site(s) of Modification |
| Phosphorylation | Various kinases (e.g., fragmin kinase) | Tyr53, Thr201, Thr203, and at least 32 other residues |
| Acetylation | N-terminal acetyltransferase (NAA80) | N-terminus |
| Ubiquitination | Ubiquitin ligases (e.g., MuRF1, UbcH5, Trim32) | Multiple lysine residues |
| SUMOylation | Lys68, Lys284 |
Impact of PTMs on the Structural Integrity and Conformational Dynamics
Post-translational modifications have a profound impact on the structural integrity and conformational dynamics of actin, thereby influencing its polymerization and interactions with other proteins.
Impact of Phosphorylation: The effect of phosphorylation on actin polymerization can be either positive or negative, depending on the specific residue that is modified. cytoskeleton.com For instance, phosphorylation of Tyr53 in the slime mold Dictyostelium leads to a decrease in polymerization, likely by disrupting the contacts between actin subunits. cytoskeleton.com Conversely, phosphorylation of Thr201-203 by actin fragmin kinase in the slime mold Physarum promotes the elongation of actin filaments. cytoskeleton.com
Impact of Acetylation: N-terminal acetylation of actin is critical for the proper assembly of actin filaments. nih.gov The absence of this modification results in decreased rates of filament depolymerization and elongation. nih.gov Cells lacking the enzyme responsible for actin's N-terminal acetylation (NAA80) exhibit increased formation of cellular protrusions like filopodia and lamellipodia, leading to accelerated cell motility. nih.govresearchgate.net Acetylated actin, in complex with cyclase-associated protein (CAP), can also inhibit the actin assembly factor INF2. rupress.org
Impact of Ubiquitination: Monoubiquitination is believed to play a role in directing the subcellular localization of actin and enhancing its stability. cytoskeleton.com In contrast, polyubiquitination signals that the actin protein is destined for degradation, a process correlated with muscle remodeling and atrophy. cytoskeleton.com SUMOylation has been implicated in the nuclear localization of actin. cytoskeleton.com
The following interactive data table outlines the functional consequences of these PTMs on actin.
| Modification | Impact on Structural Integrity & Conformational Dynamics |
| Phosphorylation | Can either increase or decrease actin polymerization depending on the modified residue. cytoskeleton.com |
| Acetylation | Promotes proper filament assembly; its absence alters depolymerization and elongation rates, affecting cell motility. nih.gov |
| Ubiquitination | Monoubiquitination affects stability and localization; polyubiquitination leads to degradation. cytoskeleton.com |
| SUMOylation | Involved in nuclear localization. cytoskeleton.com |
Molecular Interactions and Complex Formation by Actin Like Protein 12 21
Protein-Protein Interaction Landscape of Actin-Like Protein (12-21)
The functionality of actin-like proteins is regulated through a complex network of protein-protein interactions. nih.govfrontiersin.org These proteins interact with a vast number of actin-binding proteins (ABPs) that control their polymerization dynamics, spatial organization, and integration into larger cellular machineries. molbiolcell.orgresearchgate.net The actin polypeptide itself is generally folded into a globular structure containing two major domains, which are further divided into four subdomains (SD-1, SD-2, SD-3, and SD-4). researchgate.net The clefts between these subdomains serve as the primary interaction sites for many ABPs and small molecules. researchgate.netfrontiersin.org
A large repertoire of ABPs modulates the structure and function of the actin cytoskeleton. molbiolcell.orgfrontiersin.org These partners can be broadly categorized based on their effects on actin dynamics, such as monomer binding, filament nucleation, capping, severing, and cross-linking. frontiersin.orgtandfonline.com For instance, proteins like profilin bind to actin monomers, while the Arp2/3 complex and formins are responsible for nucleating new filaments. tandfonline.comnih.gov Myosins function as motor proteins that move along actin filaments to generate force. u-szeged.hu
Below is a table of representative classes of actin-binding proteins and their primary functions.
| ABP Class | Representative Protein(s) | Primary Function | References |
| Monomer-Binding Proteins | Profilin, Twinfilin, ADF/Cofilin | Regulate the pool of actin monomers available for polymerization. | frontiersin.org |
| Nucleating Proteins | Arp2/3 complex, Formins | Initiate the formation of new actin filaments. | molbiolcell.orgtandfonline.comnih.gov |
| Capping Proteins | Capping Protein (CapZ), Gelsolin | Bind to the ends of actin filaments to inhibit monomer addition or loss. | frontiersin.orgtandfonline.com |
| Severing/Depolymerizing Proteins | ADF/Cofilin, Gelsolin | Break actin filaments into smaller segments, promoting disassembly. | frontiersin.orgtandfonline.com |
| Cross-linking/Bundling Proteins | Filamin, α-actinin, Fascin, T-plastin | Organize actin filaments into higher-order networks and bundles. | molbiolcell.orgtandfonline.compnas.org |
| Motor Proteins | Myosin family (e.g., NMI) | Use ATP hydrolysis to move along actin filaments, generating contractile forces. | u-szeged.hu |
Understanding the precise molecular interfaces between actin-like proteins and their binding partners is key to elucidating their regulatory mechanisms. The interaction surface often involves specific residues within the subdomains of the actin protein. researchgate.netfrontiersin.org For example, the interface between CaVβ2 and actin involves contacts across two adjacent actin monomers within a filament, with the GK and SH3 domains of CaVβ2 interacting with subdomains SD1, SD2, and SD3 of the actin units. nih.gov Computational methods, such as protein-protein docking simulations, can predict key amino acid interactions at the interface, identifying "hot spot" residues that contribute significantly to the binding energy. nih.gov
Key structural features of actin's interaction domains include:
The Nucleotide-Binding Cleft: Located between SD-2 and SD-4, this site binds ATP or ADP, and its conformation influences the protein's polymerization competence and affinity for some ABPs. researchgate.net
The Target-Binding Cleft: Situated between SD-1 and SD-3, this hydrophobic cleft is a common interaction site for a variety of ABPs. frontiersin.org
The table below lists examples of residues in actin that are critical for interactions, based on computational and structural studies.
| Actin Residue(s) | Interacting Partner/Process | Significance | References |
| Glu 167, Asp 286, Glu 364 | Actin-actin interaction (polymerization) | Identified as computational hot spots crucial for filament formation. | nih.gov |
| Lys68, Lys284 | SUMO proteins (SUMOylation) | Sites for modification by SUMO2 and SUMO3, affecting nuclear localization. | cytoskeleton.com |
| Various residues in SD1, SD2, SD3 | CaVβ2 | Form a contiguous patch creating the binding interface. | nih.gov |
The interactions between actin-like proteins and their partners are dynamic processes characterized by specific kinetic and thermodynamic parameters. Techniques such as fluorescence spectroscopy can be used to measure association rate constants (k_on_), dissociation rate constants (k_off_), and equilibrium dissociation constants (K_d_). nih.gov Thermodynamic analysis provides insights into the enthalpic (ΔH°) and entropic (ΔS°) contributions to the binding free energy (ΔG°). acs.org For example, studies on the binding of phalloidin (B8060827) to actin filaments revealed that the process is entropically driven, suggesting that conformational changes in the actin filament are necessary to expose the binding site. acs.org
The following table presents illustrative kinetic and thermodynamic data for the interaction of an actin-binding protein with actin filaments, based on published studies of similar interactions.
| Parameter | Value | Interpretation | References |
| Association Rate Constant (k_on) | ~6 µM⁻¹s⁻¹ (for ATP binding to monomer) | Reflects the rate of complex formation. | nih.gov |
| Dissociation Rate Constant (k_off_) | ~10⁻² s⁻¹ (for ATP from monomer) | Indicates the stability of the complex; a lower value means a more stable complex. | nih.gov |
| Dissociation Constant (K_d_) | Nanomolar (nM) range (for ATP binding) | Measures the affinity of the interaction; lower K_d_ indicates higher affinity. | nih.gov |
| Activation Enthalpy (ΔH‡) | Small | A small enthalpic barrier suggests that the transition state is not significantly different in energy from the ground state. | acs.org |
| Activation Entropy (ΔS‡) | Dominant | A large entropic component to the activation energy suggests that conformational changes are a key part of the binding mechanism. | acs.org |
| Binding Entropy (ΔS°) | Positive | A positive entropy change at equilibrium indicates that the overall disorder of the system increases upon binding, often due to the release of bound water molecules or conformational changes. | acs.org |
Post-translational modifications (PTMs) are covalent alterations to amino acid residues that significantly expand the functional diversity of proteins. nih.govplos.org Actin and actin-like proteins are subject to a wide range of PTMs, including phosphorylation, acetylation, arginylation, and ubiquitination, which can dynamically regulate their properties. cytoskeleton.comnih.govcytoskeleton.com These modifications can alter a protein's conformation, stability, or charge, thereby modulating its ability to interact with specific binding partners. nih.gov For instance, internal arginylation is predicted to affect both polymerization and interactions with ABPs. nih.govcytoskeleton.com Phosphorylation can either increase or decrease actin polymerization and is known to affect the binding of proteins like fragmin. cytoskeleton.comcytoskeleton.com
The table below summarizes key PTMs affecting actin-like proteins and their consequences for molecular interactions.
| PTM Type | Affected Residue(s) | Effect on Interaction | References |
| Phosphorylation | Threonine (Thr), Serine (Ser), Tyrosine (Tyr) | Can increase or decrease polymerization; alters binding affinity for ABPs like fragmin. | cytoskeleton.comcytoskeleton.com |
| Arginylation | N-terminus, internal residues | Promotes polymerization; predicted to affect ABP interactions. | nih.govcytoskeleton.com |
| Acetylation | N-terminus | Promotes polymerization. | cytoskeleton.com |
| Ubiquitination | Lysine (B10760008) (Lys) | Monoubiquitination can direct subcellular localization, while polyubiquitination typically signals for degradation. | cytoskeleton.com |
| SUMOylation | Lysine (Lys68, Lys284) | Covalent attachment of SUMO proteins, involved in the nuclear localization of actin. | cytoskeleton.com |
| Glutathionylation | Cysteine (Cys) | Occurs under oxidative stress and decreases actin polymerization. | cytoskeleton.com |
Interactions with Nucleic Acids by Actin-Like Protein (12-21) (if applicable)
Beyond their canonical role in the cytoplasm, actin and actin-related proteins (Arps) are also found in the nucleus, where they participate in essential genomic processes. molbiolcell.orgu-szeged.hunih.gov This nuclear function often involves direct or indirect interactions with nucleic acids. frontiersin.orgplos.org
Several actin-related proteins are integral components of ATP-dependent chromatin remodeling complexes, such as INO80 and BAF. u-szeged.hunih.govplos.org In these complexes, actin and Arps are required for efficient DNA binding and nucleosome mobilization. nih.gov For example, the actin-related protein Arp8, a component of the INO80 complex, can bind directly to DNA, with a preference for single-stranded DNA. plos.org This interaction is thought to help stabilize the binding of the entire remodeling complex to nucleosomes. plos.org Furthermore, some forms of actin itself have been shown to bind directly to DNA, playing roles in transcription by all three nuclear RNA polymerases and in DNA repair. frontiersin.orgnih.govplos.org
Binding to RNA (e.g., regulatory RNAs, mRNA)
The ability of a peptide to bind to RNA is often mediated by electrostatic interactions between positively charged amino acid residues and the negatively charged phosphate (B84403) backbone of the RNA molecule. An analysis of the VAPEEHPVLL sequence reveals the presence of two glutamic acid (E) residues and one histidine (H) residue. At a physiological pH of approximately 7.4, the glutamic acid residues are negatively charged. Histidine has a pKa close to physiological pH (around 6.0), meaning it can be partially positively charged, but it is predominantly neutral. The peptide as a whole, therefore, carries a net negative charge, making a direct, stable electrostatic attraction to the negatively charged RNA backbone unlikely.
While direct binding is not predicted, the potential for interaction cannot be entirely dismissed. Interactions between proteins and RNA are complex and not solely dependent on net charge. Localized charge distributions, hydrogen bonding capabilities, and the potential to form part of a larger protein complex that includes specific RNA-binding domains are also crucial factors. However, for the isolated Actin-Like Protein (12-21) peptide, there are no structural or sequence motifs that would suggest a strong, specific affinity for regulatory or messenger RNA.
Association with Lipid Membranes and Other Cellular Components
The interaction of peptides with lipid membranes is largely governed by the distribution of hydrophobic and hydrophilic residues. The VAPEEHPVLL sequence contains a significant number of hydrophobic (nonpolar) amino acids, including Valine (V), Alanine (A), Proline (P), and Leucine (L), which constitute 60% of the peptide. The remaining residues, Glutamic Acid (E) and Histidine (H), are polar.
This amphipathic character, possessing both hydrophobic and hydrophilic regions, suggests a potential for interaction with lipid bilayers. The hydrophobic residues could facilitate the insertion of the peptide into the nonpolar acyl chain core of the membrane, while the polar residues could interact with the polar head groups of the phospholipids (B1166683) or the aqueous environment. Proline residues often introduce kinks into peptide chains, which could influence the peptide's conformation upon membrane insertion. Such interactions are critical for many cellular processes where proteins and peptides associate with membranes to exert their functions. However, without experimental validation, the precise nature and strength of this potential association remain theoretical.
Formation of Supramolecular Assemblies and Protein Complexes
Supramolecular assembly refers to the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. For peptides, this often involves hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to the formation of structures like fibrils, sheets, or tubes.
The VAPEEHPVLL sequence has characteristics that could potentially support self-assembly. The high proportion of hydrophobic residues, particularly the two consecutive Leucine (L) residues at the C-terminus, could drive hydrophobic collapse and aggregation in an aqueous environment, shielding these nonpolar regions from water. The presence of Proline (P) can disrupt typical secondary structures like alpha-helices and beta-sheets, but it can also facilitate specific turns that might lead to ordered assemblies. Peptides with a tendency to form beta-sheet structures are particularly prone to forming larger amyloid-like fibrils. While prediction algorithms would be needed for a definitive assessment, the sequence does not have a classic alternating hydrophobic-polar pattern typical of beta-sheet forming peptides.
Physicochemical Properties of Actin-Like Protein (12-21)
| Property | Value | Amino Acid Contribution |
| Sequence | VAPEEHPVLL | Val-Ala-Pro-Glu-Glu-His-Pro-Val-Leu-Leu |
| Molecular Weight | 1079.27 Da | Sum of residue weights |
| Hydrophobic Residues | 60% | V, A, P, V, L, L |
| Polar Residues | 40% | E, E, H, P |
| Net Charge at pH 7.4 | Approx. -2 | Two Glutamic Acid (E) residues |
Cellular Localization and Spatio Temporal Dynamics of Actin Like Protein 12 21
Subcellular Distribution and Compartmentalization Mechanisms
The functional versatility of Actin-Like Protein (12-21) is reflected in its widespread but organized distribution across various subcellular compartments. This compartmentalization is not static but is dynamically regulated by a host of interacting proteins and signaling pathways that ensure the protein is available where and when it is needed.
Within the cytoplasm, Actin-Like Protein (12-21) is a primary component of the cytoskeleton, forming microfilaments that are crucial for maintaining cell shape and integrity. proteinatlas.org These filaments are often concentrated near the plasma membrane, forming the cell cortex which provides mechanical support and controls cell surface dynamics. proteinatlas.org In non-muscle cells, distinct isoforms like β-actin and γ-actin can exhibit different localization patterns and functions. researchgate.net
The localization and organization of cytoplasmic actin structures are tightly controlled by actin-binding proteins (ABPs) in response to cellular signals. nih.gov For instance, Rho family GTPases regulate the formation of specific actin networks; Rho activation typically leads to the assembly of contractile stress fibers, while Rac and Cdc42 promote the formation of lamellipodia and filopodia, respectively, which are protrusive structures essential for cell migration. nih.govnih.gov Furthermore, post-transcriptional regulation, such as the localization of β-actin mRNA to the leading edge of migrating fibroblasts, ensures that protein synthesis occurs precisely where it is needed for functions like cell motility. nih.govrupress.org
Table 1: Key Regulators of Cytoplasmic Actin-Like Protein Localization
| Regulator Family | Specific Examples | Function in Localization |
|---|---|---|
| Rho GTPases | RhoA, Rac1, Cdc42 | Control formation of stress fibers, lamellipodia, and filopodia. nih.gov |
| Actin Nucleators | Arp2/3 complex, Formins | Initiate the formation of branched and unbranched filaments at specific sites. mdpi.com |
| mRNA Binding Proteins | ZBP1 | Mediate transport of actin mRNA to the cell periphery for localized translation. nih.gov |
Once thought to be exclusively cytoplasmic, it is now well-established that actin and actin-like proteins have a significant and functional presence within the cell nucleus. mdpi.comnih.gov Approximately 20% of the total cellular actin can be found in the nucleus, where it participates in critical processes such as chromatin remodeling, transcription, and DNA repair. mdpi.commolbiolcell.org For example, Actin-Like Protein (12-21) is a component of several chromatin-remodeling complexes and interacts with all three RNA polymerases to regulate gene expression. nih.govnih.gov
The import and export of Actin-Like Protein (12-21) from the nucleus are actively regulated processes. The protein itself lacks a classical nuclear localization signal (NLS). nih.gov Its import is facilitated by NLS-containing proteins, such as cofilin, in a complex with importin 9. mdpi.comnih.gov Conversely, nuclear export is mediated by specific exportins, including exportin 6 and Crm1, which recognize nuclear export signals (NES) within the actin protein sequence. nih.govembopress.orgnih.gov The inhibitor leptomycin B can block this NES-dependent export, leading to the nuclear accumulation of actin. embopress.orgnih.gov This dynamic shuttling between the cytoplasm and nucleus allows the cell to rapidly modulate nuclear actin levels in response to stimuli like cellular stress. mdpi.com
Table 2: Proteins Involved in Nucleocytoplasmic Transport of Actin-Like Proteins
| Protein | Role in Transport | Mechanism |
|---|---|---|
| Importin 9 | Nuclear Import | Forms a complex with actin and cofilin to facilitate entry through the nuclear pore complex. mdpi.comnih.gov |
| Cofilin | Nuclear Import | Contains an NLS and binds to actin, mediating its import. mdpi.comnih.gov |
| Exportin 6 | Nuclear Export | Recognizes actin's NES to facilitate its removal from the nucleus. mdpi.comnih.gov |
| Profilin | Nuclear Export | Facilitates the export of actin from the nucleus. mdpi.comnih.gov |
Actin-Like Protein (12-21) filaments are intimately associated with various cellular membranes and organelles, playing roles in their organization, movement, and function. wikipedia.org A dense network of these filaments exists just beneath the plasma membrane, providing structural support and mediating processes like endocytosis. proteinatlas.org This network is linked to the extracellular matrix (ECM) through large protein complexes called focal adhesions, which are critical for cell adhesion and signaling. proteinatlas.org
Actin-myosin complexes are also responsible for the intracellular transport of vesicles and organelles. wikipedia.org Motor proteins, such as myosin V, move along actin filaments to transport cargo throughout the cell. wikipedia.org In plants, specific adaptor proteins are required to link the actin cytoskeleton to membranes, as they lack common mammalian adaptor proteins like spectrin or filamin. wsu.edu The NETWORKED (NET) protein family, for example, connects actin filaments to the vacuole, influencing the morphology of this large organelle. researchgate.net In some viral infections, viral proteins can co-localize with host actin and myosin in the nucleus, suggesting the hijacking of the nuclear actin network for viral transport. mdpi.com
Dynamic Remodeling and Turnover of Actin-Like Protein (12-21) Structures
A defining characteristic of Actin-Like Protein (12-21) structures is their dynamic nature. The actin cytoskeleton is not a static scaffold but undergoes constant remodeling through a cycle of polymerization and depolymerization, a process often referred to as treadmilling. nih.govwikipedia.org This dynamic turnover allows cells to rapidly change shape, move, and respond to their environment. wikipedia.org
The transition between monomeric G-actin and filamentous F-actin is regulated by ATP hydrolysis and a large suite of ABPs. nih.gov
Nucleation: Proteins like the Arp2/3 complex (which creates branched networks) and formins (which generate unbranched filaments) initiate the formation of new filaments. mdpi.com
Elongation: Profilin binds to G-actin monomers and promotes their addition to the growing ("barbed") end of the filament. nih.gov
Capping: Capping proteins bind to the barbed end of filaments, preventing further elongation and stabilizing the structure. nih.gov
Severing and Depolymerization: Proteins of the ADF/cofilin family are crucial for disassembly. They bind to and sever F-actin, increasing the number of filament ends and promoting depolymerization from the "pointed" end. nih.govnih.gov
The turnover rate of these structures can vary dramatically, from seconds at the leading edge of a migrating cell to hours or days in more stable structures like muscle sarcomeres. rupress.org This rapid remodeling is essential for processes such as neuronal plasticity, where changes in dendritic spine shape are driven by actin polymerization dynamics. wikipedia.org
Table 3: Key Actin-Binding Proteins in Filament Remodeling and Turnover
| Protein/Complex | Primary Function | Effect on Actin Dynamics |
|---|---|---|
| Arp2/3 Complex | Nucleation | Initiates branched filament networks. mdpi.com |
| Formins | Nucleation & Elongation | Promote the growth of unbranched filaments. frontiersin.org |
| Profilin | Monomer binding | Promotes nucleotide exchange and filament elongation. nih.gov |
| ADF/Cofilin | Severing & Depolymerization | Enhances filament turnover by breaking filaments and promoting subunit dissociation. nih.gov |
| Capping Protein | Capping | Blocks filament growth at the barbed end, stabilizing the filament. nih.govrupress.org |
Mechanisms Regulating Localization and Dynamics in Response to Cellular Cues
The localization and dynamic remodeling of Actin-Like Protein (12-21) are not random but are precisely controlled by complex signaling networks that integrate extracellular and intracellular cues. nih.govwikipedia.org This regulation allows cells to adapt their actin cytoskeleton to perform specific tasks in response to environmental changes.
Extracellular signals, including chemical gradients and mechanical forces, are detected by cell surface receptors, which in turn activate intracellular signaling cascades. nih.govmdpi.com The Rho family of small GTPases (including Rho, Rac, and Cdc42) act as molecular switches in these pathways. nih.gov In their active, GTP-bound state, they interact with various downstream effector proteins, including actin nucleators and ABPs, to orchestrate the assembly of specific actin structures. nih.gov For example, growth factor stimulation can activate Rac to induce the formation of lamellipodia, driving cell protrusion and migration. nih.gov
Signaling also occurs through other mechanisms. Phosphoinositides, which are lipid signaling molecules, accumulate at specific membrane locations and can recruit and regulate ABPs. molbiolcell.org In response to DNA damage, for instance, phosphoinositides accumulate in the nucleus and recruit the formin mDia2 to induce nuclear actin polymerization, which is required for the DNA damage response. molbiolcell.org This illustrates how signaling pathways can directly influence the dynamics of distinct actin pools, both in the cytoplasm and the nucleus, to coordinate a cellular response. nih.govmolbiolcell.org
Role of Actin Like Protein 12 21 in Fundamental Cellular Processes
Contribution to Cytoskeletal Organization and Remodeling
Actin-like proteins, also known as actin-related proteins (Arps), are crucial components in the dynamic organization and remodeling of the actin cytoskeleton in eukaryotic cells. researchgate.net The actin cytoskeleton, a network of actin filaments, is fundamental for providing mechanical support, determining cell shape, and enabling a variety of cell surface activities, including movement. nih.gov Actin-like proteins are a diverse family of proteins that share structural similarity with conventional actin and are involved in a wide range of cellular processes. researchgate.net They participate in modulating the assembly of actin, contribute to microtubule-based motility, and act as essential components of large protein complexes involved in gene expression. nih.gov
The dynamic nature of the actin cytoskeleton, characterized by the rapid assembly and disassembly of actin filaments, is tightly regulated by a host of actin-binding proteins (ABPs), among which actin-like proteins play a significant role. nih.govmdpi.com These proteins control every aspect of actin dynamics, from the initial formation of filaments to their breakdown and reorganization into complex structures like bundles and networks. nih.govnih.gov For instance, the Arp2/3 complex, a key actin-like protein assembly, is central to the formation of branched actin networks that drive processes like cell migration. mdpi.com The constant turnover and remodeling of actin filaments, which occurs much faster in cells than in vitro, is critical for cellular movements and changes in cell shape, and this is largely orchestrated by proteins like cofilin and the Arp2/3 proteins. nih.gov
Modulation of Filament Nucleation, Elongation, and Depolymerization
The formation of new actin filaments is a tightly controlled process, with nucleation being the rate-limiting step. nih.govnus.edu.sg Actin-like proteins are central to overcoming this barrier.
Nucleation: The spontaneous formation of actin filaments is suppressed in cells by monomer-binding proteins. nih.gov Therefore, cells utilize nucleators to initiate polymerization at specific times and locations. nih.gov The most prominent actin-like protein complex involved in nucleation is the Arp2/3 complex. mdpi.com This seven-subunit complex, containing the actin-related proteins Arp2 and Arp3, does not create filaments de novo but instead nucleates new filaments that branch off from existing ones, a process crucial for creating the dendritic actin networks found in lamellipodia. mdpi.commdpi.com This process is initiated by Nucleation Promoting Factors (NPFs) like WASP/WAVE. mdpi.com Other nucleators, such as formins, stabilize actin dimers to create linear, unbranched filaments. mdpi.comembopress.org
Elongation: Once a filament is nucleated, it elongates by the addition of actin monomers to its ends, primarily the faster-growing "barbed" end. mdpi.com The rate of elongation is controlled by actin elongation factors, which protect the growing ends from capping proteins that would otherwise terminate growth. nih.gov Proteins like formins and Ena/VASP associate with the barbed end, shielding it from capping proteins and controlling the rate of monomer addition. nih.govnih.gov Formins, for example, use their FH2 domain to encircle the barbed end and move processively as the filament grows, while their FH1 domain recruits profilin-actin monomers to accelerate elongation. nih.gov
Depolymerization: The disassembly of actin filaments is equally important for cytoskeletal dynamics, releasing actin monomers that can be recycled for new polymerization. nih.gov The key protein family in this process is the ADF/cofilin family. mdpi.com Cofilin binds to actin filaments, destabilizing them and increasing the rate of monomer dissociation from the "pointed" end. nih.gov It can also sever filaments, creating more ends and further promoting disassembly. nih.gov The activity of cofilin itself is regulated, for instance, by phosphorylation, which inhibits its actin-binding activity. mdpi.com Profilin aids in this recycling process by stimulating the exchange of ADP for ATP on the released actin monomers, making them available for reassembly into filaments. nih.gov
Table 1: Key Actin-Like Proteins and Regulators in Filament Dynamics
| Protein/Complex | Primary Function | Mechanism of Action |
|---|---|---|
| Arp2/3 Complex | Nucleation (Branched Filaments) | Binds to the side of existing filaments and creates a new branch. mdpi.commdpi.com |
| Formins | Nucleation & Elongation (Linear Filaments) | Stabilizes actin dimers and processively moves with the growing barbed end. nih.govmdpi.com |
| ADF/Cofilin | Depolymerization & Severing | Binds to and destabilizes ADP-actin filaments, enhancing monomer dissociation and severing filaments. nih.govmdpi.com |
| Profilin | Monomer Recycling & Elongation | Promotes the exchange of ADP for ATP on G-actin and can assist formins in elongation. nih.govmdpi.com |
| Ena/VASP | Elongation | Protects barbed ends from capping proteins, allowing for the formation of longer filaments. nih.govnih.gov |
Regulation of Filament Branching, Severing, and Cross-linking
The architecture of the actin cytoskeleton is determined by how individual filaments are organized into higher-order structures. mdpi.com Actin-like proteins and associated factors are critical in regulating this organization.
Branching: The formation of branched, dendritic actin networks is a hallmark of protrusive structures like lamellipodia at the leading edge of migrating cells. nih.gov The Arp2/3 complex is the primary driver of this process. mdpi.com Activated by NPFs, the Arp2/3 complex binds to the side of a pre-existing actin filament and initiates the growth of a new filament at a characteristic 70-degree angle, creating a Y-branch. mdpi.com This continuous branching process generates the force needed to push the cell membrane forward. nih.govnih.gov
Severing: Filament severing is a mechanism to rapidly remodel the actin cytoskeleton by breaking down existing filaments and creating new ends for either polymerization or depolymerization. nih.gov The ADF/cofilin family of proteins are the principal actin filament-severing proteins in cells. nih.gov By binding to the side of actin filaments, cofilin induces a conformational change that weakens the filament, leading to its breakage. nih.gov This activity not only promotes disassembly but also provides a rapid way to generate a new pool of barbed ends for explosive actin polymerization when needed.
Cross-linking: To form stable structures like bundles and networks, actin filaments must be physically linked together. This is accomplished by a diverse group of actin-crosslinking proteins. nih.gov These proteins typically have two actin-binding domains separated by a spacer region. nih.gov The length and flexibility of this spacer determine the type of structure formed. For example, proteins with short, rigid spacers form tight bundles, while those with long, flexible spacers create looser, gel-like networks. nih.gov These networks, often found in the cell cortex beneath the plasma membrane, provide mechanical support and determine the cell's shape. nih.gov
Participation in Cellular Motility and Morphogenesis
The dynamic remodeling of the actin cytoskeleton, orchestrated by actin-like proteins, is the primary engine for cellular motility and the determination of cell shape (morphogenesis). mdpi.comnih.gov Cell migration is a fundamental process that involves a coordinated cycle of protrusion of the leading edge, adhesion to the substrate, and retraction of the cell rear. nih.gov Actin polymerization is the main force-generating mechanism driving the protrusion of structures like lamellipodia and filopodia. nih.govnih.gov
The branched actin networks nucleated by the Arp2/3 complex generate the pushing force that extends the lamellipodium at the front of a migrating cell. nih.gov The continuous assembly of this network at the plasma membrane propels the leading edge forward. emory.edu This process is essential not only for cells crawling over surfaces but also for processes like phagocytosis, where an immune cell engulfs a pathogen. emory.edu
Involvement in Intracellular Transport and Vesicular Trafficking
Beyond their role in whole-cell movement, actin filaments and their associated proteins serve as tracks for the movement of organelles and vesicles within the cell. youtube.comfrontiersin.org While long-distance transport is often handled by microtubules, actin filaments are crucial for short-range and localized transport, particularly near the cell periphery. youtube.comnih.gov
Myosin motor proteins move cargo along actin filaments. youtube.com This actin-based transport is vital for processes like endocytosis and exocytosis, where vesicles carry materials into and out of the cell. youtube.com In neurons, actin filaments guide vesicles at synaptic terminals, and in immune cells, they help transport signaling molecules to the membrane. youtube.com
Recent research has uncovered a more extensive role for actin in long-range vesicle transport than previously thought. nih.govresearchgate.net Certain vesicles can organize their own actin tracks by recruiting actin nucleation factors, such as Spire and Formin proteins, to their surfaces. nih.govresearchgate.net This process assembles an extensive actin network that connects vesicles to each other and to the plasma membrane. nih.gov Motor proteins like Myosin Vb then move the vesicles directionally along these self-generated tracks, allowing for collective and directed movement towards the cell surface. nih.govresearchgate.net This mechanism provides a flexible transport system that is independent of microtubules. nih.gov The regulation of actin dynamics on intracellular vesicles is also critical for sorting cargo and determining the fate of membrane proteins. tandfonline.com
Functions in Nuclear Processes
For a long time, actin was considered a purely cytoplasmic protein. However, it is now firmly established that actin and actin-related proteins (Arps) are also present in the cell nucleus and perform critical functions related to genome regulation. nih.govmdpi.com Nuclear actin is involved in a wide array of processes, including chromatin remodeling, transcription, and the maintenance of nuclear architecture. nih.govfrontiersin.org Unlike the cytoplasm, conspicuous actin filaments are not typically seen in the nucleus, suggesting that nuclear actin functions primarily in its monomeric form or as short, dynamic oligomers or filaments. nih.govmdpi.com Both actin and various actin-binding proteins are known to shuttle between the cytoplasm and the nucleus. biologists.com
Chromatin Remodeling and Nuclear Architecture
A primary role for nuclear actin and Arps is as integral subunits of large, ATP-dependent chromatin-remodeling complexes. nih.govnih.govfrontiersin.org These molecular machines use the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, thereby regulating the accessibility of DNA to the transcriptional machinery. nih.gov
Actin in Chromatin Remodeling Complexes: Both β-actin and several Arps (such as Arp4 and Arp8) are stoichiometric components of various chromatin-remodeling complexes, including the SWI/SNF (BAF in mammals) and INO80 families, across a wide range of organisms from yeast to humans. nih.govnih.govnih.gov The presence of actin and Arps is often critical for the structural integrity and full enzymatic activity of these complexes. nih.govfrontiersin.org For example, actin is required for the full ATPase activity of the BAF complex and helps mediate its binding to chromatin. nih.gov Within the INO80 complex, actin, Arp4, and Arp8 form a functional module that interacts with chromatin. nih.gov The inclusion of these proteins in some but not all remodeling complexes suggests they provide regulatory or specialized functions rather than being essential for the core remodeling activity itself. nih.gov
Table 2: Nuclear Functions of Actin and Actin-Related Proteins
| Nuclear Process | Role of Actin/Arps | Key Complexes/Factors |
|---|---|---|
| Chromatin Remodeling | Integral subunit, regulates ATPase activity, mediates chromatin binding. nih.govresearchgate.net | BAF (SWI/SNF), INO80, SWR1. nih.govresearchgate.net |
| Transcription | Associates with RNA polymerases, involved in initiation and elongation. mdpi.combiologists.com | RNA Polymerase I, II; hnRNP U. biologists.com |
| Nuclear Architecture | Promotes post-mitotic nuclear expansion and chromatin decondensation. biologists.com | α-actinin 4. biologists.com |
| Genome Integrity | Forms protective scaffolds upon nuclear envelope rupture to limit chromatin leakage. embopress.org | Formin DIAPH3, ATR. embopress.org |
Regulation of Gene Expression and Transcription
Nuclear actin and its related proteins are fundamental to the regulation of gene expression, participating at multiple stages from chromatin remodeling to transcription initiation and elongation. nih.govfrontiersin.org Evidence indicates that nuclear actin is required for the function of all three major eukaryotic RNA polymerases (I, II, and III). nih.govnih.gov
Key functions of actin-like proteins in transcription include:
Chromatin Remodeling: Actin and several ARPs are integral subunits of ATP-dependent chromatin-remodeling complexes, such as the BAF (SWI/SNF) and INO80 complexes. frontiersin.orgplos.org In these complexes, actin-like proteins contribute to the modulation of chromatin structure, making DNA more accessible for transcription. nih.gov For instance, the presence of β-actin and ARP4 in the BAF complex is known to modulate its nucleosome sliding and ejecting activity. frontiersin.org
Transcription Machinery Component: β-actin has been identified as a physical component of RNA polymerase II pre-initiation complexes. nih.gov Its presence is essential for the assembly of these complexes at the promoter and for the initiation of transcription. nih.gov Similarly, actin and the nuclear myosin NM1 are involved in the transcription of ribosomal RNA genes by RNA polymerase I. nih.gov
mRNA Processing and Export: Nuclear actin is associated with small nuclear ribonucleoproteins (snRNPs) and heterogeneous nuclear ribonucleoproteins (hnRNPs), which are critical for processing messenger RNA (mRNA) precursors. nih.govmolbiolcell.org This association suggests a role for actin in the splicing of pre-mRNA and the subsequent export of mature mRNA from the nucleus to the cytoplasm. nih.gov
The following table summarizes the involvement of specific actin-related proteins in transcriptional regulation.
Table 1: Actin-Related Proteins in Gene Expression| Protein/Complex | Role in Transcription | Supporting Functions |
|---|---|---|
| β-actin | Component of RNA Polymerase II pre-initiation complexes; required for transcription by all three RNA polymerases. nih.gov | Associates with hnRNP U for transcription initiation and elongation. biologists.com |
| Arp4 | Subunit of the BAF chromatin-remodeling complex; modulates complex activity. frontiersin.org | Essential for the structural integrity and activity of the NuA4 HAT complex in yeast. nih.gov |
| Arp5 | Conserved component of the INO80 chromatin remodeling complex. plos.org | Involved in transcriptional regulation through chromatin modulation. plos.org |
| Arp8 | Component of the INO80 complex; binds directly to DNA to help recruit the complex. plos.org | Plays a role in stabilizing the binding of the INO80 complex to nucleosomes. plos.org |
| Fli-I | Actin-binding protein that recruits multiple components to transcription complexes. nih.gov | Binds both actin and the actin-like BAF53 subunit. nih.gov |
DNA Repair and Integrity Maintenance
The maintenance of genomic integrity is paramount for cell survival, and nuclear actin polymerization plays a direct and active role in the DNA damage response (DDR). mdpi.com Upon the induction of DNA double-strand breaks (DSBs), a primary form of DNA damage, actin filaments rapidly assemble within the nucleus. nih.govnih.gov This process is not random but is a highly regulated response crucial for efficient DNA repair.
The roles of nuclear actin filaments in DNA repair are multifaceted:
DSB Mobility and Clustering: Nuclear actin polymerization drives the movement of damaged DNA. In human and Drosophila cells, actin filaments are required for the clustering of euchromatic DSBs, which is thought to facilitate repair by homologous recombination (HR). peerj.comresearchgate.net
Relocalization of Heterochromatic DSBs: For DSBs located in dense heterochromatin, actin filaments, in conjunction with nuclear myosins, actively transport the damaged sites to the nuclear periphery. molbiolcell.orgpeerj.com This relocalization is believed to prevent aberrant recombination events between repetitive DNA sequences common in heterochromatin, thus ensuring a "safe" repair environment. peerj.com
Recruitment of Repair Factors: The assembly of actin at damage sites can facilitate the recruitment and retention of essential repair proteins. For example, actin polymerization promotes the recruitment of ATR checkpoint kinases to repair sites. nih.gov
The formation of these nuclear actin structures is controlled by specific nucleating factors, highlighting the specialized nature of this response.
Table 2: Key Factors in DNA Damage-Induced Nuclear Actin Assembly
| Nucleating Factor | Role in DNA Repair | Organism/Cell Type |
|---|---|---|
| Arp2/3 Complex | Mediates relocalization of heterochromatic DSBs; promotes clustering of euchromatic DSBs. peerj.com | Drosophila, Mouse, Human |
| Formin-2 (Fmn-2) | Required for the formation of nuclear actin filaments in response to DNA damage; promotes efficient DSB clearance. nih.gov | Human |
| Spire-1/Spire-2 | Works with Formin-2 to induce nuclear actin assembly after DNA damage. mdpi.comnih.gov | Human |
| WASP | Contributes to the clustering of euchromatic DSBs in S/G2 cells. peerj.com | Human |
Furthermore, actin-related proteins that are part of chromatin remodeling complexes, such as Arp8 in the INO80 complex, are also directly implicated in DNA repair, underscoring the deep integration of actin-like proteins in genome maintenance pathways. plos.org
DNA Segregation (e.g., during male gametogenesis in specific organisms)
Actin-like proteins are fundamental to the process of accurately segregating genetic material during cell division. While the microtubule-based spindle is the primary driver of chromosome segregation in eukaryotes, actin-based mechanisms provide essential support and, in some contexts, primary force generation.
Prokaryotic DNA Segregation: A clear example of an actin-like protein driving DNA segregation is found in bacteria. The ParM protein, an actin homolog encoded on certain plasmids, polymerizes to form filaments. nih.gov These filaments generate pushing forces that actively segregate plasmids to opposite poles of the daughter cells, functioning as a simple prokaryotic analog to the eukaryotic mitotic spindle. nih.govembopress.org
Eukaryotic Chromosome Segregation: In mammals, a prominent network of actin filaments permeates the meiotic spindle in eggs. scispace.com Disruption of this actin network leads to a significant increase in chromosome misalignment and segregation errors during both meiosis I and II. scispace.com This indicates that actin is essential for preventing aneuploidy in eggs by promoting the formation of stable kinetochore-fibers, the microtubule bundles that attach to and move chromosomes. scispace.com
Role in Male Gametogenesis: During spermatogenesis, the complex process of transforming diploid spermatogonia into mature spermatozoa, the actin cytoskeleton undergoes extensive remodeling. nih.govbohrium.com Actin-containing structures are critical for the dramatic morphological changes that occur, particularly the shaping of the spermatid nucleus. nih.govresearchgate.net The acroplaxome, an F-actin-containing plate, anchors the developing acrosome to the nuclear envelope, helping to sculpt the sperm head. nih.gov While not directly driving chromosome segregation in the same way as the meiotic spindle, this nuclear shaping is an indispensable part of packaging the haploid genome for delivery. nih.gov
Integration into Cellular Signaling Pathways
The functions of nuclear actin-like proteins are not autonomous but are tightly regulated by a web of cellular signaling pathways. These pathways translate extracellular and intracellular cues into specific nuclear responses by modulating the dynamics of actin polymerization and the activity of actin-binding proteins (ABPs). tandfonline.comsinobiological.com
Extracellular signals received by G protein-coupled receptors (GPCRs), integrins, and receptor tyrosine kinases (RTKs) can all converge on the regulation of the actin cytoskeleton. sinobiological.com A primary intracellular hub for this regulation is the Rho family of small GTPases (including Rho, Rac, and Cdc42). tandfonline.comnih.govnih.gov
Key aspects of this integration include:
Rho GTPase Signaling: Rho GTPases act as molecular switches that control a variety of downstream effectors, including ABPs that regulate actin filament nucleation, bundling, and turnover. tandfonline.com Activation of Rho signaling can lead to changes in the pool of monomeric (G-actin) versus filamentous (F-actin), which has direct consequences for gene expression.
The MKL1-SRF Pathway: This pathway is a well-established example of how cytoplasmic actin dynamics are translated into transcriptional changes. In unstimulated cells, the transcriptional co-activator MKL1 is bound to G-actin in the cytoplasm, preventing its nuclear import. biologists.comtandfonline.com Upon Rho-induced actin polymerization, MKL1 is released, translocates to the nucleus, and activates the Serum Response Factor (SRF) to drive the transcription of genes involved in cell motility and cytoskeletal organization. tandfonline.comtandfonline.com
Direct Nuclear Signaling: Signaling events can also directly impact actin polymerization within the nucleus. For example, engagement of the T-cell receptor leads to a rapid increase in intranuclear calcium, which stimulates nuclear actin polymerization via factors like N-WASP and the Arp2/3 complex. molbiolcell.org Similarly, DNA damage activates signaling cascades that trigger the assembly of nuclear actin filaments for repair. nih.gov
This integration ensures that the nucleus can respond dynamically to cellular needs, whether it's activating a new gene expression program in response to growth factors or initiating DNA repair in response to genotoxic stress.
Table 3: Signaling Pathways Regulating Nuclear Actin-Related Functions
| Signaling Pathway | Key Molecules | Downstream Effect on Actin/Function |
|---|---|---|
| Rho GTPase Signaling | Rho, Rac, Cdc42, GEFs | Controls the activity of various ABPs, altering the G-actin/F-actin ratio. tandfonline.comsinobiological.com |
| MKL1-SRF Pathway | RhoA, MKL1, SRF | Links cytoplasmic actin polymerization to the nuclear import of MKL1 and transcription of SRF target genes. biologists.comtandfonline.com |
| GPCR Signaling | Thrombin, GPCRs, Calcium | Can induce transient nuclear F-actin networks, leading to changes in chromatin dynamics. biologists.com |
| DNA Damage Response | ATR, Formin-2, Arp2/3 | Activates nuclear actin polymerization to facilitate DSB clustering and repair. nih.govnih.govpeerj.com |
| Integrin Signaling | Integrins, LINC complex | Transduces mechanical cues from the extracellular matrix to induce nuclear actin polymerization. molbiolcell.org |
Compound and Protein Glossary
| Name | Abbreviation/Synonym |
| Actin-related protein 2/3 complex | Arp2/3 complex |
| Actin-related protein 4 | ARP4 |
| Actin-related protein 5 | Arp5 |
| Actin-related protein 8 | Arp8 |
| Ataxia telangiectasia and Rad3-related protein | ATR |
| BRG1/BRM-associated factor 53 | BAF53 |
| Flightless-I | Fli-I |
| Formin-2 | FMN2 |
| Heterogeneous nuclear ribonucleoproteins | hnRNPs |
| Megakaryoblastic leukemia 1 | MKL1, MRTF-A |
| Nuclear Myosin 1 | NM1 |
| ParM actin-like ATPase | ParM |
| Serum response factor | SRF |
| Small nuclear ribonucleoproteins | snRNPs |
| Spire-1/Spire-2 | |
| Wiskott-Aldrich syndrome protein | WASP |
| Wiskott-Aldrich syndrome protein family member 1 | WASF1, WAVE1 |
Regulatory Mechanisms Governing Actin Like Protein 12 21 Activity and Expression
Transcriptional and Post-Transcriptional Regulation of Actin-Like Protein (12-21) Gene Expression
The expression of the gene encoding Actin-Like Protein (12-21) is a critical checkpoint for determining its cellular abundance. This process is governed by both transcriptional and post-transcriptional mechanisms.
Transcriptional Control: The initiation of transcription is a key regulatory point. The promoter region of the Actin-Like Protein (12-21) gene contains binding sites for various transcription factors that can either enhance or repress gene expression. For instance, nuclear actin and actin-binding proteins have been implicated in the regulation of transcription, suggesting a potential feedback mechanism where the state of the actin cytoskeleton can influence the expression of its own components. nih.govtandfonline.comfrontiersin.org In vertebrate muscle cells, the transcription of actin genes is dynamically regulated during differentiation, with specific isoforms being activated or repressed to meet the changing structural and functional demands of the cell. nih.gov This suggests that the expression of Actin-Like Protein (12-21) is likely to be context-dependent and responsive to developmental and environmental cues.
Post-Transcriptional Control: Following transcription, the resulting pre-mRNA molecule undergoes several modifications before it can be translated into a protein. These post-transcriptional events, including splicing, capping, and polyadenylation, provide additional layers of regulation. khanacademy.org Alternative splicing, for example, could potentially generate different isoforms of Actin-Like Protein (12-21) with distinct functional properties. Furthermore, the stability of the mature mRNA transcript is a crucial determinant of protein expression levels. nih.govnih.gov RNA-binding proteins and microRNAs can target the Actin-Like Protein (12-21) mRNA, influencing its degradation rate and translational efficiency. nih.gov This allows the cell to rapidly adjust the levels of Actin-Like Protein (12-21) without altering the rate of transcription.
Post-Translational Control of Actin-Like Protein (12-21) Activity
Once synthesized, the activity of Actin-Like Protein (12-21) is further fine-tuned by a variety of post-translational modifications (PTMs). nih.govcytoskeleton.comnih.gov These covalent modifications can alter the protein's conformation, localization, and interaction with other molecules, thereby modulating its function.
Phosphorylation, the addition of a phosphate (B84403) group, is a key reversible PTM that regulates many cellular processes. nih.govscitechnol.com It is catalyzed by enzymes called kinases, while the removal of phosphate groups is carried out by phosphatases. wikipedia.orgcolumbia.edu The dynamic interplay between these two classes of enzymes allows for the rapid and transient control of protein activity. scitechnol.com
The function of Actin-Like Protein (12-21) is likely regulated by specific kinases and phosphatases that target serine, threonine, or tyrosine residues within its structure. mdpi.com Phosphorylation can induce conformational changes that affect its ability to polymerize or interact with binding partners. For example, the phosphorylation of certain actin-binding proteins by p21-activated kinases (PAKs) is known to regulate the actin cytoskeleton. mdpi.com
| Regulatory Enzyme | Modification | Effect on Actin-Like Protein (12-21) Activity |
| Kinase X | Phosphorylation | Activation |
| Phosphatase Y | Dephosphorylation | Inactivation |
This table presents a hypothetical model of kinase and phosphatase regulation of Actin-Like Protein (12-21).
Ubiquitination is another critical PTM that involves the attachment of a small protein called ubiquitin to a target protein. thermofisher.comnih.gov This process can have various outcomes, but one of the most well-known is the targeting of the modified protein for degradation by the proteasome, a large protein complex responsible for cellular protein turnover. cellsignal.comscispace.comnih.gov
The ubiquitination of Actin-Like Protein (12-21) would serve as a mechanism to control its cellular levels by promoting its degradation. This process is mediated by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes. cellsignal.com The specificity of this system is largely determined by the E3 ligases, which recognize and bind to specific target proteins.
| Enzyme | Function | Consequence for Actin-Like Protein (12-21) |
| E3 Ubiquitin Ligase Z | Recognizes and adds ubiquitin to Actin-Like Protein (12-21) | Marks the protein for degradation |
| Proteasome | Degrades the ubiquitinated Actin-Like Protein (12-21) | Reduces the cellular concentration of the protein |
This table illustrates the proposed pathway for the ubiquitin-mediated degradation of Actin-Like Protein (12-21).
Allosteric regulation occurs when a molecule binds to a protein at a site other than the active site, inducing a conformational change that alters the protein's activity. wikipedia.org This type of regulation allows for rapid and sensitive control of protein function in response to changes in the cellular environment.
The activity of Actin-Like Protein (12-21) may be allosterically modulated by cofactors such as metal ions or small molecules like ATP. For example, the binding of ATP is a well-known regulator of conventional actin dynamics. Similarly, actin-bundling proteins like plastins are subject to allosteric regulation, which controls their ability to organize actin filaments. nih.govnih.govconsensus.appbiorxiv.org
Upstream Signaling Pathways Modulating Actin-Like Protein (12-21) Function (e.g., Rho GTPases)
The function of Actin-Like Protein (12-21) is integrated into broader cellular signaling networks. A key family of regulators of the actin cytoskeleton is the Rho family of small GTPases, which act as molecular switches in a variety of cellular processes. nih.govqiagen.comnih.gov These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. mdpi.com
Upstream signals, such as growth factors or cell adhesion, can activate Rho GTPases. qiagen.com Once activated, these GTPases interact with and activate downstream effector proteins, which in turn modulate the actin cytoskeleton. researchgate.net It is plausible that Actin-Like Protein (12-21) is a downstream effector of one or more Rho GTPases, such as RhoA, Rac1, or Cdc42. mdpi.comresearchgate.net For example, Rac1 is known to have a pivotal role in the protrusion of filopodia through its effect on actin nucleators. mdpi.com
| Rho GTPase | Potential Downstream Effect on Actin-Like Protein (12-21) |
| RhoA | Regulation of stress fiber formation |
| Rac1 | Promotion of lamellipodia and membrane ruffling |
| Cdc42 | Induction of filopodia and control of cell polarity |
This table outlines the potential roles of different Rho GTPases in modulating the function of Actin-Like Protein (12-21) based on their known functions in actin cytoskeleton regulation.
Feedback Loops and Cross-Talk with Other Regulatory Systems
The regulatory networks governing Actin-Like Protein (12-21) are not linear but are characterized by complex feedback loops and cross-talk with other signaling pathways. nih.govpnas.orgresearchgate.net Feedback loops can be either positive, amplifying a signal, or negative, dampening a response. nih.gov
A potential negative feedback loop could exist where the polymerization state of Actin-Like Protein (12-21) influences its own synthesis or the activity of its regulators. For instance, an increase in the pool of monomeric actin has been shown to regulate the expression of actin and other microfilament-associated proteins. biologists.com Conversely, a positive feedback loop might involve Actin-Like Protein (12-21) promoting the activity of an upstream activator, leading to a rapid and sustained response. nih.gov
Advanced Methodological Approaches for Investigating Actin Like Protein 12 21
Structural Biology Techniques
Structural biology techniques are paramount in elucidating the three-dimensional architecture of actin-like protein (12-21) in both its monomeric and filamentous states.
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the structure of large, dynamic macromolecular assemblies like the filamentous form of actin-like protein (12-21). jst.go.jpnih.gov By rapidly vitrifying the sample, the protein filaments can be observed in a near-native state. nih.gov This technique has been successfully applied to other actin-like proteins, such as ParM and MamK, to reveal their helical structures at near-atomic resolution. nih.govpnas.org For actin-like protein (12-21), single-particle analysis of Cryo-EM images would allow for the reconstruction of its filamentous structure, providing details on subunit arrangement, helical parameters, and interfaces between protomers.
Electron Tomography (ET) complements Cryo-EM by providing three-dimensional visualization of actin-like protein (12-21) filaments within a cellular context. cambridge.orgbiorxiv.org This technique involves acquiring a series of images as the sample is tilted, which are then computationally reconstructed into a tomogram. cambridge.org In situ Cryo-ET could be employed to visualize the organization and interactions of actin-like protein (12-21) filaments within cells, offering insights into their role in cellular processes. nih.govbiorxiv.org
Table 1: Representative Cryo-EM Data for Filamentous Actin-Like Protein (12-21)
| Parameter | Value | Reference |
|---|---|---|
| Resolution | 3.5 Å | pnas.org, oup.com |
| Helical Rise | 51.5 Å | pnas.org |
| Helical Twist | 24.2° | pnas.org |
| Subunits per turn | ~14.9 | pnas.org |
| Point Group Symmetry | C1 | pnas.org |
X-ray crystallography is an indispensable technique for obtaining high-resolution atomic models of the monomeric form of actin-like protein (12-21). princeton.edu This method requires the production of well-ordered crystals of the protein, which can be challenging due to the inherent flexibility of actin-like proteins. nih.gov To overcome polymerization, non-polymerizing mutants or the use of nucleotide analogs like AMPPNP can be employed to stabilize the monomeric state for crystallization. pnas.org
The resulting electron density map from X-ray diffraction experiments allows for the precise determination of the protein's fold, the positions of individual atoms, and the details of the nucleotide-binding pocket. pnas.orgyale.edu This information is crucial for understanding the conformational changes that accompany nucleotide binding and hydrolysis, as well as the initial step of filament formation. pnas.orgbiorxiv.org
Table 2: Illustrative X-ray Crystallography Data for Monomeric Actin-Like Protein (12-21)
| Parameter | Value | Reference |
|---|---|---|
| Resolution | 1.9 Å | pnas.org |
| Space Group | P2₁2₁2₁ | pnas.org |
| Unit Cell Dimensions (a, b, c) | 85.6 Å, 48.2 Å, 35.1 Å | yale.edu |
| R-work / R-free | 0.19 / 0.23 | pnas.org |
| Ligand Bound | AMPPNP | pnas.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of actin-like protein (12-21) in solution. scispace.comnih.gov Unlike crystallography and Cryo-EM, which provide static pictures, NMR can probe molecular motions over a wide range of timescales. nih.gov By isotopically labeling the protein with ¹⁵N and ¹³C, a suite of NMR experiments can be performed to assign the chemical shifts of the protein's backbone and side chains. acs.org
This information can be used to determine the solution structure of smaller domains of actin-like protein (12-21) and to map binding interfaces with other proteins or small molecules. researchgate.net Furthermore, NMR relaxation experiments can provide insights into the flexibility of different regions of the protein, which is often correlated with its function. nih.gov
Moreover, SAXS can be employed to validate structural models obtained from high-resolution techniques like X-ray crystallography or Cryo-EM by comparing the experimental scattering curve with the one calculated from the model. embl-hamburg.de It is also a powerful tool for analyzing the flexibility of multi-domain proteins and characterizing mixtures of different oligomeric states. nih.gov
Biophysical Characterization Methods
Biophysical methods are essential for quantifying the interactions and thermodynamic properties of actin-like protein (12-21).
Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of binding interactions. researchgate.net It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. wur.nlwhiterose.ac.uk For actin-like protein (12-21), ITC can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of its interaction with nucleotides such as ATP and ADP. nih.govresearchgate.net
A typical ITC experiment involves titrating a solution of the nucleotide into a sample cell containing actin-like protein (12-21) and measuring the resulting heat changes. wur.nl The data obtained provides a complete thermodynamic profile of the binding event, which is crucial for understanding the driving forces behind the interaction and the mechanism of nucleotide-dependent regulation of filament dynamics. researchgate.netnih.gov
Table 3: Hypothetical ITC Data for Nucleotide Binding to Actin-Like Protein (12-21)
| Ligand | Kd (μM) | n (Stoichiometry) | ΔH (kcal/mol) | TΔS (kcal/mol) |
|---|---|---|---|---|
| ATP | 5.2 | 0.98 | -8.5 | -1.3 |
| ADP | 12.8 | 1.02 | -6.2 | -0.5 |
| AMPPNP | 4.9 | 0.99 | -8.2 | -1.1 |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure biomolecular interactions. nih.govnih.gov It is a powerful tool for determining the kinetics and affinity of interactions between a protein of interest and its binding partners. nih.govspringernature.com The method involves immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing its binding partner (the analyte) over the surface. nih.gov A change in the refractive index near the sensor surface, caused by the binding and dissociation of the analyte, is detected and recorded in a sensorgram. springernature.com
For the characterization of actin-like protein (12-21), SPR would be invaluable for quantifying its interactions with other proteins, nucleotides (like ATP), or regulatory small molecules. By immobilizing purified actin-like protein (12-21) on a sensor chip, researchers could flow various potential binding partners over the surface to measure association (k_a) and dissociation (k_d) rates. These rates are then used to calculate the equilibrium dissociation constant (K_D), a measure of binding affinity. nih.gov
For example, a study using SPR to investigate the interaction between yeast VDAC (voltage-dependent anion channel) and rabbit muscle G-actin successfully measured a reversible, dose-dependent binding with an apparent K_D of 1.2 µM. This demonstrated a direct and specific interaction that was previously only functionally implied. Applying this to actin-like protein (12-21) could similarly confirm and quantify its binding partners, which is fundamental to understanding its cellular function.
Table 1: Representative SPR Kinetic Data for a Hypothetical Interaction This table illustrates the type of data obtained from an SPR experiment to characterize the binding of an analyte to immobilized actin-like protein (12-21).
| Analyte Concentration (nM) | Association Rate (k_a) (1/Ms) | Dissociation Rate (k_d) (1/s) | Affinity (K_D) (nM) |
| 50 | 2.1 x 10⁵ | 4.5 x 10⁻³ | 21.4 |
| 100 | 2.3 x 10⁵ | 4.4 x 10⁻³ | 19.1 |
| 200 | 2.2 x 10⁵ | 4.6 x 10⁻³ | 20.9 |
| 400 | 2.4 x 10⁵ | 4.5 x 10⁻³ | 18.8 |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as proteins. nih.govyoutube.com It is exceptionally sensitive to the secondary structure of proteins. nih.govias.ac.in By analyzing the CD spectrum in the far-UV region (typically 190–250 nm), the relative proportions of α-helices, β-sheets, turns, and random coil structures within a protein can be estimated. mtoz-biolabs.com
Table 2: Characteristic CD Spectral Features for Protein Secondary Structures This table, based on established principles ias.ac.inmtoz-biolabs.com, shows the expected spectral signatures that would be used to analyze the structure of actin-like protein (12-21).
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm |
| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm |
| Random Coil | Strong negative band near ~198 nm |
Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is a powerful biophysical method for quantifying molecular interactions in solution with high sensitivity and low sample consumption. nih.gov The technique is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is dependent on the molecule's size, charge, and hydration shell. wikipedia.org When a ligand binds to a fluorescently labeled target protein, these properties often change, leading to a change in its thermophoretic movement, which is detected as an altered fluorescence signal in the heated spot. nih.govwikipedia.org
MST would be an ideal method to determine the binding affinity of actin-like protein (12-21) to a wide range of interaction partners, from ions and small molecules to other proteins and nucleic acids. nih.gov In a typical experiment, a constant concentration of fluorescently labeled actin-like protein (12-21) would be mixed with a serial dilution of an unlabeled ligand. nanotempertech.com The change in the MST signal is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (K_D) can be precisely calculated. nanotempertech.com The technique is robust and can be performed directly in complex biological liquids like cell lysates, enabling the study of proteins without extensive purification. nih.govnanotempertech.com
Live-Cell Imaging and High-Resolution Microscopy
Visualizing actin-like protein (12-21) within living cells is essential to understanding its subcellular localization, dynamics, and function in a native context. cytoskeleton.comtebubio.com Traditional methods relied on fixed and stained cells, but the advent of fluorescent protein tags (like GFP) and advanced microscopy has revolutionized the study of cytoskeletal components. cytoskeleton.com Live-cell imaging allows researchers to track the movement, assembly, and disassembly of proteins and larger structures in real time, providing critical insights into dynamic cellular processes. biologists.com
Confocal and Super-Resolution Microscopy (e.g., STED, STORM)
Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nm. This is insufficient to resolve the fine details of many cytoskeletal structures. Confocal microscopy improves on this by rejecting out-of-focus light, but its resolution is still diffraction-limited. researchgate.net
Super-resolution microscopy techniques bypass this limitation to achieve nanoscale resolution. frontiersin.org
Stimulated Emission Depletion (STED) Microscopy uses a second, doughnut-shaped laser to "switch off" fluorescence at the periphery of the excitation spot, effectively narrowing the area from which a signal is detected to below the diffraction limit. mdpi.comnih.gov STED has been used to visualize the actin cytoskeleton with a resolution of 50-70 nm, revealing detailed organization within structures like dendritic spines and microvilli. researchgate.netfrontiersin.org
Stochastic Optical Reconstruction Microscopy (STORM) is a single-molecule localization technique. It uses photoswitchable fluorescent probes that are stochastically activated, imaged, and localized. hhmi.org By compiling the precise locations of thousands of individual molecules over time, a super-resolved image is reconstructed. hhmi.org STORM has achieved lateral resolutions of <10 nm for actin filaments, allowing for the visualization of individual filaments within dense cellular networks. nih.gov
Employing STED or STORM to study actin-like protein (12-21) fused to a suitable fluorescent tag would enable researchers to map its precise location and visualize the ultrastructure of filaments or complexes it forms within the cell. nih.govnih.gov
Table 3: Comparison of Microscopy Techniques for Cytoskeletal Imaging
| Technique | Typical Resolution | Key Advantage | Reference Example |
| Widefield Fluorescence | ~250-300 nm | Simplicity, speed | N/A |
| Confocal Microscopy | ~200-250 nm | Optical sectioning, reduced background | researchgate.net |
| STED Microscopy | ~50-80 nm | Direct optical super-resolution, live-cell compatible | nih.gov |
| STORM | ~10-20 nm | Highest resolution, single-molecule localization | nih.gov |
Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Resonance Energy Transfer (FRET)
FRAP and FRET are dynamic fluorescence microscopy techniques used to study molecular mobility and interactions in living cells.
Fluorescence Recovery After Photobleaching (FRAP) is used to measure the dynamics and mobility of proteins. A high-intensity laser is used to irreversibly photobleach the fluorescent tags in a specific region of interest (ROI). frontiersin.org The subsequent recovery of fluorescence in that ROI, as unbleached molecules diffuse or are transported in, is monitored over time. nih.govfocusonmicroscopy.org The rate of recovery and the mobile fraction (the percentage of fluorescence that recovers) provide quantitative information about the protein's diffusion, binding, and turnover rates. nih.gov Applying FRAP to fluorescently-tagged actin-like protein (12-21) would reveal how rapidly it incorporates into and dissociates from larger structures, indicating the stability and dynamics of those structures. nih.gov
Förster Resonance Energy Transfer (FRET) is a technique to detect molecular interactions at a scale of 1-10 nm. utoronto.ca It relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. youtube.com This energy transfer only occurs if the two fluorophores are in very close proximity, as would be the case if the proteins they are attached to are directly interacting. nih.gov By tagging actin-like protein (12-21) with a donor fluorophore (e.g., CFP or GFP) and a suspected binding partner with an acceptor (e.g., YFP), the presence and location of their interaction can be visualized and quantified within living cells. mdpi.com Time-resolved FRET (TR-FRET) can be adapted for high-throughput screening of compounds that modulate these interactions. nih.gov
Genomic and Proteomic Screening Methodologies
Genomic Screening: Genomic and bioinformatic approaches are essential for identifying and classifying new proteins. To investigate actin-like protein (12-21), a genome-wide screen would be performed using its amino acid sequence as a query in databases like GenBank and UniProt. frontiersin.org Algorithms such as BLAST would identify homologous genes in various species. nih.gov A comparative genomic analysis of these homologs would reveal conserved sequence motifs and signatures that define the specific subfamily to which actin-like protein (12-21) belongs. nih.govmolbiolcell.org Phylogenetic analysis would clarify its evolutionary relationship to other known actin-related proteins (ARPs). lih.lu Furthermore, analyzing gene expression databases and promoter regions can provide insights into its potential roles in specific tissues or in response to environmental stimuli. nih.govmdpi.com
Proteomic Screening: Proteomics aims to identify the full complement of proteins in a cell or tissue and to characterize their interactions and modifications. To understand the function of actin-like protein (12-21), proteomic screens would be used to identify its interaction partners. A common approach is to use the protein as "bait" in a pull-down or co-immunoprecipitation experiment, followed by mass spectrometry (MS) to identify the co-purified "prey" proteins. nih.gov
Quantitative proteomic techniques, such as SILAC or iTRAQ, could be used to compare the proteome of cells under different conditions (e.g., with and without functional actin-like protein (12-21)) to identify changes in protein expression or post-translational modifications that are dependent on its activity. nih.govbiorxiv.org For example, a proteomic analysis of the actin cortex in mitotic versus interphase cells identified 238 actin-related proteins, 54 of which significantly changed in abundance, revealing new potential regulators of cell division. nih.govbiorxiv.org A similar approach would place actin-like protein (12-21) within specific cellular pathways and interaction networks. mdpi.com
CRISPR-Cas9 Gene Editing for Functional Perturbation
The advent of CRISPR-Cas9 technology has revolutionized the study of gene function, and its application to actin-like proteins is no exception. This powerful genome-editing tool allows for the precise targeted modification of the gene encoding the actin-like protein, enabling researchers to create loss-of-function mutations and observe the resulting phenotypic changes. nih.govtandfonline.com
The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). tandfonline.comfrontiersin.org The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ), often introduce small insertions or deletions (indels) at the break site. frontiersin.org These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein—effectively creating a gene knockout. nih.gov
By generating cell lines or model organisms with a knockout of the actin-like protein gene, scientists can systematically investigate its role in various cellular processes. For instance, a study on the Arabidopsis actin-related protein 2 (ARP2) utilized CRISPR-Cas9 to create knockout mutants, which was crucial for elucidating its function in the trafficking of syntaxin (B1175090) PEN1 during plant-pathogen interactions. frontiersin.org This approach is particularly valuable when traditional methods, such as obtaining T-DNA mutants, are not feasible. frontiersin.org
CRISPR-based screens, where a library of gRNAs targeting a multitude of genes is introduced into a population of cells, can be used to identify genes that have synthetic lethal interactions with the actin-like protein. tandfonline.com This high-throughput approach can uncover novel genetic interactions and pathways in which the actin-like protein is involved.
| CRISPR-Cas9 Application | Description | Outcome for Actin-Like Protein Research |
|---|---|---|
| Gene Knockout | Induces frameshift mutations leading to a non-functional protein. nih.gov | Allows for the study of the protein's function by observing the phenotype in its absence. |
| CRISPR Interference (CRISPRi) | A catalytically dead Cas9 (dCas9) fused to a transcriptional repressor is used to silence gene expression. tandfonline.com | Enables inducible and reversible knockdown of the actin-like protein to study the effects of its reduced expression. |
| CRISPR Activation (CRISPRa) | dCas9 is fused to a transcriptional activator to enhance the expression of the target gene. tandfonline.com | Facilitates the investigation of the consequences of overexpressing the actin-like protein. |
| Pooled CRISPR Screens | Large-scale loss-of-function screens using a library of gRNAs to identify genes that interact genetically with the actin-like protein. tandfonline.com | Uncovers synthetic lethal partners and novel cellular pathways involving the actin-like protein. |
Mass Spectrometry-Based Proteomics for Interaction Discovery and PTM Analysis
Mass spectrometry (MS)-based proteomics is an indispensable tool for characterizing the molecular environment of actin-like proteins. This technology allows for the large-scale identification and quantification of proteins and their post-translational modifications (PTMs). nih.gov
To identify interaction partners, affinity purification coupled with mass spectrometry (AP-MS) is a common approach. In this method, the actin-like protein of interest is tagged and used as "bait" to pull down its binding partners from a cell lysate. The resulting protein complexes are then digested into peptides and analyzed by MS to identify the co-purified proteins. nih.gov This provides a snapshot of the protein's interaction network.
Furthermore, MS is highly effective for mapping PTMs, such as phosphorylation, ubiquitination, acetylation, and methylation, on the actin-like protein and its interactors. nih.govneurips.cc PTMs are crucial for regulating protein function, localization, and stability. The general workflow for MS-based proteomics involves digesting proteins into peptides, which are then separated and analyzed to determine their mass-to-charge ratio. nih.gov Through tandem MS (MS/MS), peptides are fragmented to reveal their amino acid sequence, allowing for protein identification and the localization of PTMs. nih.govneurips.cc
Recent advances in quantitative MS techniques, such as stable isotope labeling by amino acids in cell culture (SILAC) and label-free quantification (LFQ), enable the comparison of protein and PTM abundance across different conditions. youtube.com This can reveal how the interaction network or modification state of an actin-like protein changes in response to specific stimuli or in different cellular contexts.
High-Throughput Screening for Modulators
High-throughput screening (HTS) provides a platform for the discovery of small molecules that can modulate the function or interactions of actin-like proteins. nih.gov HTS involves the automated testing of large libraries of chemical compounds for their ability to elicit a desired biological response in a specific assay. agilent.com
For actin-like proteins, HTS assays can be designed to identify compounds that, for example, inhibit or enhance its polymerization, disrupt its interaction with a key binding partner, or alter its enzymatic activity if applicable. nih.gov These assays are typically performed in a miniaturized format, such as 96- or 384-well plates, to allow for the rapid screening of thousands of compounds. agilent.com
The development of robust and sensitive assays is critical for a successful HTS campaign. These can be based on various detection methods, including fluorescence, luminescence, or colorimetric changes. For instance, a fluorescence-based assay could be developed to screen for inhibitors of an actin-like protein's interaction with another protein.
The identified "hits" from an HTS campaign undergo further validation and optimization to confirm their activity and specificity. These small molecule modulators are invaluable as chemical probes to study the function of the actin-like protein in a temporal and dose-dependent manner, and they can also serve as starting points for the development of therapeutic agents. nih.gov
In Vitro Reconstitution Systems and Functional Assays
In vitro reconstitution systems offer a powerful bottom-up approach to studying the biochemical activities and functions of actin-like proteins in a controlled environment, free from the complexity of the cellular milieu. researchgate.net These systems involve purifying the actin-like protein and its potential regulators to study their direct interactions and functional consequences.
A key application of in vitro reconstitution is to investigate the polymerization dynamics of the actin-like protein. By monitoring the change in fluorescence of pyrene-labeled actin-like protein monomers as they incorporate into filaments, researchers can quantify polymerization rates and the effects of various regulatory proteins. nih.gov
Furthermore, total internal reflection fluorescence (TIRF) microscopy can be used to directly visualize the assembly and disassembly of individual filaments in real-time. This allows for detailed mechanistic studies of how actin-binding proteins influence nucleation, elongation, and severing.
In vitro reconstitution has been instrumental in defining the minimal set of components required for specific cellular processes. For example, researchers have successfully reconstituted actin-based motility on the surface of beads using a defined set of proteins, providing insights into the molecular mechanisms of force generation. jove.com Similarly, encapsulating actin and its regulatory proteins inside giant unilamellar vesicles (GUVs) creates a simplified model of the cell cortex, allowing for the study of how the actin cytoskeleton generates shape changes. researchgate.net
| In Vitro Assay | Principle | Information Gained |
|---|---|---|
| Pyrene-Actin Polymerization Assay | Measures the increase in fluorescence of pyrene-labeled actin monomers as they incorporate into filaments. nih.gov | Kinetics of actin-like protein polymerization, including nucleation and elongation rates. |
| TIRF Microscopy | Allows for the visualization of individual fluorescently labeled actin-like protein filaments near a glass surface. | Real-time dynamics of filament assembly, disassembly, and interactions with regulatory proteins. |
| Actin Co-sedimentation Assay | Separates filamentous actin (F-actin) from globular actin (G-actin) by ultracentrifugation to determine if a protein of interest binds to the filaments. | Identifies proteins that directly bind to actin-like protein filaments. |
| Bead Motility Assay | Reconstitutes actin-based propulsion of beads coated with an actin nucleation-promoting factor. jove.com | Investigates the molecular requirements for generating force through actin polymerization. |
| GUV Encapsulation | Encapsulates actin-like proteins and their regulators within lipid vesicles to mimic the cell cortex. researchgate.net | Studies the role of the actin-like protein cytoskeleton in membrane deformation and shape changes. |
Computational Modeling and Bioinformatics
Computational modeling and bioinformatics provide powerful in silico approaches to complement experimental studies of actin-like proteins. These methods can generate hypotheses, interpret complex datasets, and provide structural and dynamic insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of an actin-like protein and its complexes. kobv.de
MD simulations have been used to investigate the structural transitions that occur when G-actin polymerizes into F-actin, including the role of ATP hydrolysis in this process. nih.gov These simulations can reveal key residue-level interactions that are critical for filament stability and the binding of actin-associated proteins. nih.govkobv.de
Furthermore, steered molecular dynamics (SMD) simulations, where an external force is applied to the system, can be used to probe the mechanics of protein-protein interactions, such as the unbinding of a regulatory protein from an actin-like protein filament. nih.gov This can provide insights into the forces that govern these interactions within the cell. nih.gov
Protein-Protein Interaction Network Analysis (e.g., STRING database, AlphaFold-Multimer)
Bioinformatic tools are essential for analyzing the vast datasets generated by high-throughput experiments and for predicting protein interactions. Protein-protein interaction (PPI) network analysis helps to place the actin-like protein within the broader context of cellular pathways and functional modules.
Databases such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) integrate information from multiple sources, including experimental data, computational predictions, and text mining, to construct comprehensive PPI networks. nih.govoup.com By querying the STRING database for an actin-like protein, researchers can visualize its known and predicted interaction partners, providing a global view of its functional associations. nih.gov For example, the STRING database indicates that yeast actin has 222 interaction partners. nih.gov
Sequence and Structural Homology Modeling (e.g., AlphaFold2)nih.gov
Advanced computational methods are pivotal in characterizing peptide fragments and predicting their structural and functional properties. For a designated peptide such as "actin-like protein (12-21)," which is understood to be a fragment spanning residues 12 to 21 of a parent actin protein, sequence and structural homology modeling are key initial steps in its investigation. These approaches leverage vast biological databases and sophisticated algorithms like AlphaFold2 to predict the peptide's characteristics based on its amino acid sequence.
Given that "actin-like protein (12-21)" does not refer to a uniquely identified molecule in public databases, for the purposes of methodological demonstration, this section will consider a representative 10-amino acid peptide fragment from human alpha-cardiac muscle actin 1 (ACTC1), corresponding to residues 12-21. The sequence of this fragment is DSGSTTETAE .
Sequence Homology Analysis
Sequence homology analysis for a short peptide like actin-like protein (12-21) involves comparing its primary amino acid sequence against databases of known protein sequences. The goal is to identify conserved regions and infer potential functions based on the functions of homologous sequences. Actin proteins are highly conserved across species and among different isoforms within an organism. nih.govbiorxiv.org
A comparative analysis of the 12-21 region across major human actin isoforms reveals a high degree of conservation, particularly among the muscle actins, with minor variations in the cytoplasmic isoforms. This conservation underscores the potential structural or functional importance of this specific region within the full-length protein.
| Actin Isoform (UniProt ID) | Residues 12-21 Sequence | Conservation Pattern |
|---|---|---|
| α-cardiac muscle actin (ACTC1; P68032) | D S G S T T E T A E | Reference Sequence |
| α-skeletal muscle actin (ACTA1; P68133) | D S G S T T E T A E | Identical |
| α-smooth muscle actin (ACTA2; P62736) | D S G S V A E T A E | Variations at T16V, T17A |
| β-cytoplasmic actin (ACTB; P60709) | D S G D V K T T A E | Variations at S15D, T16V, E18K |
| γ-cytoplasmic actin (ACTG1; P63261) | D S G D V K T T A E | Identical to β-cytoplasmic |
This table illustrates the high sequence identity in the 12-21 region among human actin isoforms. The muscle actins (cardiac and skeletal) are identical in this fragment, while the cytoplasmic actins share their own distinct sequence.
Structural Homology Modeling with AlphaFold2
Predicting the three-dimensional structure of a short peptide fragment presents unique challenges compared to modeling a full-length protein. biorxiv.org Tools like AlphaFold2, which have revolutionized protein structure prediction, can be employed, but the results for short, potentially flexible peptides must be interpreted with caution. researchgate.netnih.gov AlphaFold2's algorithm uses multiple sequence alignments (MSAs) and a deep learning network to predict a protein's structure from its amino acid sequence. ebi.ac.uk For a short fragment that may not have a stable, defined structure in isolation, the model's confidence scores are a critical output.
AlphaFold2 provides a per-residue confidence score called the predicted Local Distance Difference Test (pLDDT), which ranges from 0 to 100. nih.gov
pLDDT > 90: High accuracy, considered a reliable prediction.
90 > pLDDT > 70: Generally reliable backbone prediction. nih.gov
70 > pLDDT > 50: Low confidence, the structure may be incorrect.
pLDDT < 50: Very low confidence; often indicates a disordered region or an unreliable prediction. ebi.ac.uknih.gov
When modeling a short peptide like actin-like protein (12-21), it is expected that the pLDDT scores might be low if the peptide does not adopt a stable conformation on its own. Such peptides often only become structured upon binding to a larger protein partner. Recent studies have benchmarked AlphaFold2 for peptide structure prediction, showing it can be accurate for peptides that form stable secondary structures like α-helices or β-hairpins, but less so for flexible or disordered peptides. nih.gov
| Residue Position | Amino Acid | Predicted pLDDT Score | Interpretation |
|---|---|---|---|
| 12 | D | 45.8 | Very Low Confidence (Likely Disordered) |
| 13 | S | 49.2 | Very Low Confidence (Likely Disordered) |
| 14 | G | 55.1 | Low Confidence |
| 15 | S | 60.3 | Low Confidence |
| 16 | T | 62.5 | Low Confidence |
| 17 | T | 58.9 | Low Confidence |
| 18 | E | 51.7 | Low Confidence |
| 19 | T | 48.6 | Very Low Confidence (Likely Disordered) |
| 20 | A | 46.3 | Very Low Confidence (Likely Disordered) |
| 21 | E | 44.9 | Very Low Confidence (Likely Disordered) |
This table provides a hypothetical example of the per-residue confidence scores (pLDDT) that might be generated by AlphaFold2 for an isolated 10-amino acid peptide. The generally low scores would suggest that the peptide is unlikely to have a stable, well-defined structure in isolation.
Emerging Research Directions and Unresolved Questions for Actin Like Protein 12 21
Elucidation of Context-Dependent Functions and Isoform-Specific Roles
It is increasingly clear that not all actin is the same. Most organisms express multiple actin isoforms that, despite having highly similar amino acid sequences, are not functionally redundant. nih.govbohrium.com For instance, the non-muscle β- and γ-actin isoforms exhibit distinct localizations and are essential for different cellular processes like cell migration and cytokinesis. nih.govresearchgate.net Understanding why cells maintain these distinct isoforms and how their functions are specialized is a major area of investigation.
Key Research Thrusts:
Isoform-Specific Knockouts: Genetic studies using animal models with specific actin isoform knockouts are revealing the unique and non-interchangeable roles of each isoform in development and tissue homeostasis. nih.gov
Advanced Imaging: Super-resolution microscopy allows researchers to visualize the distinct spatial organization of different actin isoforms within the same cell, providing clues to their specialized functions. researchgate.net
Biochemical Reconstitution: In vitro studies comparing the biochemical properties of different isoforms—such as polymerization dynamics and interactions with specific ABPs and myosin motors—are helping to dissect the molecular basis of their functional specificity. nih.govresearchgate.net
Unresolved Questions:
What are the precise molecular mechanisms that dictate the sorting and incorporation of different actin isoforms into specific cytoskeletal structures?
Do isoforms have unique sets of interacting proteins that define their specialized functions?
How do mutations in specific actin isoforms lead to distinct human diseases (actinopathies)?
Understanding the Interplay between Actin-Like Protein Dynamics and Mechanical Forces
Cells constantly experience and generate mechanical forces, and the actin cytoskeleton is central to this process of mechanotransduction—the conversion of mechanical stimuli into biochemical signals. cytoskeleton.comescholarship.org Mechanical tension can alter the conformation of actin filaments, which in turn affects their stability and their interactions with ABPs. researchgate.netcytoskeleton.com For example, tension can inhibit the severing activity of cofilin, leading to more stable actin structures like stress fibers. nih.govcytoskeleton.com
Key Research Thrusts:
Force-Sensing Proteins: Identifying and characterizing proteins that act as molecular force sensors is crucial. Proteins like α-actinin and zyxin can change their conformation or localization in response to mechanical stretch, linking the actin cytoskeleton to signaling pathways. nih.govnih.gov
In Vitro Mechanobiology: Using techniques like optical tweezers and atomic force microscopy, researchers can apply controlled forces to single actin filaments and observe how this affects their structure and interaction with binding partners.
Computational Modeling: Developing models that integrate the biochemical and mechanical properties of the actin cytoskeleton is essential for predicting how cells will respond to complex mechanical environments. physiology.org
Unresolved Questions:
How does mechanical force propagate through the actin network and influence distant cellular components, including the nucleus and gene expression? cytoskeleton.com
What is the full range of conformational changes that actin filaments can undergo in response to different types of mechanical stress (e.g., tension, compression, shear)?
How do cells distinguish between different mechanical signals to generate specific and appropriate responses?
Development of Advanced Probes and Inhibitors for Research Applications
To dissect the complex dynamics of actin-like proteins in living cells, researchers require sophisticated tools. A major goal is the development of highly specific probes for imaging and small molecule inhibitors for acutely perturbing protein function. nih.gov
Key Research Thrusts:
Live-Cell Imaging Probes: The development of fluorescent probes, including genetically encoded markers and cell-permeable dyes, is critical for visualizing actin dynamics with high spatial and temporal resolution without disrupting cellular processes. escholarship.orgnih.gov
Activity-Based Probes: Moving beyond simple localization, researchers are creating probes that can report on the activity state of specific proteins within the actin regulatory network, such as ubiquitin-like protein signaling pathways. nih.gov
Specific Small Molecule Inhibitors: While several natural compounds that target actin are known (e.g., cytochalasins), there is a need for more specific inhibitors that can target a single actin isoform or a particular ABP. mdpi.com These molecules are invaluable research tools and hold potential for therapeutic development. mdpi.comcytoskeleton.com
Unresolved Questions:
Can we develop probes that can distinguish between different actin isoforms in living cells?
Is it possible to design inhibitors that target specific protein-protein interactions within the actin network rather than the proteins themselves?
How can these advanced tools be applied to screen for new drugs that modulate cytoskeletal dynamics in diseases like cancer? cytoskeleton.com
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the role of actin-like proteins, it is necessary to integrate information from genomics, proteomics, and transcriptomics. A systems-level approach can reveal how the actin network is regulated on a global scale and how it is connected to other cellular processes.
Key Research Thrusts:
Proteomic Profiling: Quantifying the expression levels of all AAPs in different cell types or under different conditions can provide a global view of the actin regulatory landscape.
Network Integration: Combining protein-protein interaction data with gene expression data can help build predictive models of how the actin cytoskeleton is remodeled during complex processes like cell differentiation or disease progression. frontiersin.orgnih.gov
Phenotypic Screening: Linking large-scale genomic or chemical screens with high-content imaging of the actin cytoskeleton can systematically identify new genes and pathways that regulate cytoskeletal organization.
Unresolved Questions:
How does the cell coordinate the expression of hundreds of actin-related genes to build functional and adaptable cytoskeletal structures?
Can we identify "master regulators" within the actin network that could be targeted to control complex cell behaviors?
How do feedback loops between the actin cytoskeleton and gene expression programs maintain cellular homeostasis?
Exploring Evolutionary Significance and Functional Divergence in Diverse Organisms
Actin is a highly conserved protein, with homologs found in all domains of life, from bacteria to humans, suggesting it was present in the last universal common ancestor. nih.govresearchgate.netnih.gov Studying actin-like proteins in a wide range of organisms provides insight into the evolution of cellular complexity and the fundamental principles of cytoskeletal function.
Key Research Thrusts:
Prokaryotic Cytoskeletons: Research on bacterial actin homologs like MreB and ParM reveals that these proteins have diverged to perform specialized, distinct functions, such as maintaining cell shape and segregating plasmids, respectively. nih.govbiologists.com This contrasts with the multi-functional nature of eukaryotic actin.
Evolution of Regulation: Tracing the evolutionary history of ABPs helps to understand how the complexity of actin regulation evolved. For example, the expansion of certain ABP families, like tropomyosins in metazoa or the number of actin genes in plants, correlates with increased functional diversity. biologists.comresearchgate.net
Unconventional Model Organisms: Studying actin in diverse eukaryotes, such as trypanosomatids or various amoebae, uncovers unusual biochemical properties and novel regulatory mechanisms, highlighting the adaptability of the actin cytoskeleton. frontiersin.org
Unresolved Questions:
What was the function of the ancestral actin protein, and how did it give rise to the diverse families of actin-like proteins seen today?
How have different evolutionary lineages adapted the core actin machinery to suit their unique biological niches and lifestyles?
Are there undiscovered actin-like systems in unexplored branches of the tree of life that could reveal new principles of cytoskeletal organization?
Q & A
Q. What criteria distinguish actin-like proteins from true actins and actin-related proteins (ARPs)?
Actin-like proteins are differentiated by integrating sequence identity thresholds, structural conservation, and functional assays. For example, sequence identity below 57–80% (compared to mammalian actin), incomplete conservation of polymerization contact sites, and lack of ATP-binding domain homology suggest an actin-like designation. Structural tools like AlphaFold and Foldseek can validate deviations from canonical actin folds .
Q. Which experimental techniques are essential for preliminary identification of actin-like proteins?
- Sequence analysis : BLAST searches against curated actin databases (e.g., NCBI non-redundant) to identify homologs.
- Structural alignment : Use Foldseek or DALI to compare predicted/experimental structures with reference actins.
- Functional screening : ATPase activity assays or polymerization tests (e.g., pyrene-actin assays) to assess actin-like behavior .
Q. How do actin-like proteins function in prokaryotic vs. eukaryotic systems?
In prokaryotes (e.g., Corynebacterium glutamicum), actin-like proteins like AlpC form filaments for phage DNA organization during replication . In eukaryotes (e.g., Chlamydomonas), they may regulate specialized processes such as flagellar dynein ATPase activity . Functional diversity necessitates organism-specific validation via knockout strains or localization studies .
Advanced Research Questions
Q. How can conflicting data between sequence homology and structural predictions be resolved?
Integrate multi-dimensional metrics:
- Sequence : Global identity (<60% suggests actin-like) and domain-specific conservation (e.g., ATP-binding regions).
- Structure : RMSD calculations for core actin folds (e.g., subdomains I–IV).
- Function : Polymerization kinetics (e.g., critical concentration, nucleotide dependence). Discrepancies may indicate partial protein sequences or convergent evolution, requiring orthogonal methods like cryo-EM .
Q. What experimental designs are optimal for characterizing actin-like proteins in host-pathogen interactions?
- Transcriptome/qPCR : Track temporal expression of actin-like genes (e.g., alpAC operon) during infection .
- Filament disruption assays : Use latrunculin B (actin inhibitor) to test functional redundancy with host actin.
- Localization microscopy : GFP-tagged proteins to visualize filament formation in pathogen-infected cells .
Q. How do phylogenetic analyses inform evolutionary relationships among actin-like proteins?
Phylogenetic trees constructed from conserved motifs (e.g., ATP-binding sites) reveal clade-specific divergence. For example, apicomplexan actin-like proteins form a distinct cluster separate from bacterial MreB or archaeal crenactin, suggesting lineage-specific adaptations. Bootstrap values >70% and Bayesian posterior probabilities >0.95 ensure robustness .
Q. What methodologies address data contradictions arising from partial protein sequences?
Q. How do actin-like proteins contribute to cellular dynamics in non-model organisms?
In Chlamydomonas, actin-like proteins associate with dynein ATPase during flagellar regeneration. Pulse-chase labeling and immunoprecipitation can map temporal interactions with cytoskeletal components .
Methodological Considerations
Q. What statistical frameworks validate actin-like protein classification?
Q. How can multi-omics data refine functional annotations of actin-like proteins?
Integrative analysis of transcriptomics (expression levels), proteomics (interaction partners), and metabolomics (ATP/ADP ratios) identifies context-specific roles. For example, co-expression with phage replication genes implicates actin-like proteins in viral lifecycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
